4-Nitroisothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPAYVHLSTHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239264 | |
| Record name | Isothiazole, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-07-7 | |
| Record name | 4-Nitroisothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiazole, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiazole, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Nitroisothiazole: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-nitroisothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data on the parent this compound, this guide also incorporates extensive information on its more widely studied isomers and derivatives, particularly those with demonstrated biological activity.
Chemical Structure and Identification
This compound is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom at positions 2 and 1, respectively, with a nitro group substituted at the C4 position.
Systematic Information:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 931-07-7 |
| Molecular Formula | C₃H₂N₂O₂S |
| Molecular Weight | 130.12 g/mol [1] |
| Canonical SMILES | O=--INVALID-LINK--c1cnsc1[1] |
| InChI Key | FNXPAYVHLSTHQY-UHFFFAOYSA-N[1] |
Physicochemical Properties
Detailed experimental data for the physical properties of this compound are not widely reported. The following table summarizes calculated and available experimental data for this compound and its common isomer, 5-nitrothiazole, for comparative purposes.
| Property | This compound (Calculated) | 5-Nitrothiazole (Experimental/Calculated) |
| Molecular Weight | 130.12 g/mol [1] | 130.13 g/mol |
| logP (Octanol/Water) | 1.051[1] | 1.1 |
| Water Solubility | log10(S) = -1.65 mol/L[1] | Slightly soluble |
| Ionization Energy | 10.45 eV[1] | Not Available |
| Appearance | Not Available | Greenish-yellow to orange-yellow powder |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of a nitroaromatic compound is characterized by strong absorptions corresponding to the nitro group. For this compound, the following characteristic peaks are anticipated:
-
1550-1500 cm⁻¹ and 1350-1300 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.
-
~3100 cm⁻¹: C-H stretching of the isothiazole ring.
-
1600-1400 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for this compound in a non-polar solvent would be influenced by the electron-withdrawing nature of the nitro group.
-
¹H NMR: The protons on the isothiazole ring would appear as singlets in the downfield region (likely > 8.0 ppm) due to the deshielding effect of the nitro group and the aromatic ring current.
-
¹³C NMR: The carbon atoms of the isothiazole ring would also be deshielded, with the carbon bearing the nitro group showing a significant downfield shift.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 130. Common fragmentation patterns would involve the loss of NO₂ (m/z 46) and subsequent fragmentation of the isothiazole ring.
Synthesis and Reactivity
Synthesis
While a specific, detailed experimental protocol for the synthesis of the parent this compound is not widely published, the synthesis of nitrothiazole derivatives often involves the nitration of a pre-existing thiazole or isothiazole ring system. A general approach for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid.
Below is a generalized workflow for the synthesis of a nitro-substituted thiazole derivative.
Reactivity
The reactivity of this compound is dictated by the electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack.
-
Nucleophilic Aromatic Substitution: The isothiazole ring, particularly at positions C3 and C5, is susceptible to attack by strong nucleophiles. The nitro group at C4 further enhances this reactivity.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a key step in the synthesis of many biologically active aminothiazole derivatives.
Biological Activity and Drug Development Applications
While data on the parent this compound is scarce, numerous derivatives of nitrothiazoles have been synthesized and evaluated for a wide range of biological activities. The nitrothiazole scaffold is a key component in several antimicrobial and antiparasitic drugs.
Antimicrobial and Antiparasitic Activity
Derivatives of 2-amino-5-nitrothiazole are well-known for their broad-spectrum antimicrobial and antiparasitic properties. A prominent example is Nitazoxanide , a drug used to treat parasitic infections. The mechanism of action is believed to involve the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme cycle, which is crucial for anaerobic energy metabolism in various pathogens.
The following diagram illustrates the proposed mechanism of action for nitrothiazole-based antiparasitic drugs.
Other Biological Activities
Various nitrothiazole derivatives have been investigated for a range of other therapeutic applications, including:
-
Antitubercular and Antimicrobial Agents: Thiazolidinone derivatives of 2-amino-5-nitrothiazole have shown promising activity against Mycobacterium tuberculosis and other bacteria.[2][3]
-
Antioxidants and MAO-B Inhibitors: Certain 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective inhibitors of human monoamine oxidase B (MAO-B), suggesting potential applications in the treatment of neurodegenerative diseases.[4]
-
Anticancer Properties: The nitro group can modulate the electronic properties of the molecule, which can influence its interaction with biological macromolecules, and some derivatives have been investigated for their cytotoxic effects against cancer cell lines.
Experimental Protocols
Due to the lack of a specific published protocol for the synthesis of the parent this compound, a representative protocol for the synthesis of a biologically relevant nitrothiazole derivative, N-(5-nitrothiazol-2-yl)acetamide, is provided below. This procedure is adapted from common synthetic methodologies for N-acylation of aminothiazoles.
Synthesis of N-(5-nitrothiazol-2-yl)acetamide
Materials:
-
2-Amino-5-nitrothiazole
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-nitrothiazole (1.0 eq) in dichloromethane.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(5-nitrothiazol-2-yl)acetamide.
The following diagram outlines the general workflow for this experimental protocol.
Conclusion
This compound is a foundational structure for a range of derivatives with significant biological activities. While detailed experimental data on the parent compound is limited, the study of its isomers and substituted analogs has provided valuable insights into the therapeutic potential of the nitroisothiazole scaffold. The electron-withdrawing nature of the nitro group is key to the chemical reactivity and biological mechanism of action of these compounds, particularly in the context of antimicrobial and antiparasitic drug development. Further research into the synthesis and properties of the parent this compound and novel derivatives is warranted to explore the full potential of this chemical class in medicinal chemistry and materials science.
References
- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-(4-NITROPHENYLSULFONYL)THIAZOLE(39565-05-4) 13C NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Nitroisothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-nitroisothiazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the formation of the isothiazole core followed by its regioselective nitration. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual workflow to facilitate a thorough understanding of the synthetic pathway.
Core Synthesis Overview
The synthesis of this compound is efficiently achieved through two primary stages:
-
Synthesis of Unsubstituted Isothiazole: The foundational isothiazole ring is constructed from readily available starting materials. A notable method involves the reaction of propynal with sodium thiosulfate to form an intermediate, which is then cyclized with ammonia.
-
Nitration of Isothiazole: The parent isothiazole undergoes electrophilic aromatic substitution with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid to selectively yield this compound.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-stage synthesis of this compound.
| Step | Reaction | Starting Materials | Key Reagents | Temperature | Reaction Time | Yield (%) |
| 1 | Isothiazole Synthesis | Propynal | Sodium thiosulfate, Liquid ammonia | -60°C | Not Specified | 61%[2] |
| 2 | Nitration | Isothiazole | Fuming Nitric Acid, Concentrated Sulfuric Acid | Not Specified | Not Specified | 97% |
Experimental Protocols
Step 1: Synthesis of Unsubstituted Isothiazole
This procedure is adapted from a known method for preparing the parent isothiazole ring.[2]
Materials:
-
Propynal
-
Sodium thiosulfate (Na₂S₂O₃)
-
Liquid ammonia (NH₃)
-
Suitable solvent (e.g., water)
-
Reaction vessel equipped for low-temperature chemistry
Procedure:
-
Propynal is reacted with sodium thiosulfate in an aqueous solution to form the sodium salt of Z-3-thiosulfatoprop-2-enal.
-
The resulting intermediate solution is then treated with liquid ammonia at -60°C.
-
The reaction mixture is stirred at this temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the ammonia is allowed to evaporate, and the reaction mixture is worked up by extraction with a suitable organic solvent.
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude isothiazole is then purified by distillation to yield the pure product.
Step 2: Nitration of Isothiazole to this compound
This protocol describes the electrophilic nitration of the synthesized isothiazole.
Materials:
-
Isothiazole
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a flask cooled in an ice bath, a nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid with stirring.
-
Isothiazole is then added dropwise to the cold nitrating mixture, ensuring the temperature is maintained throughout the addition to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration. The progress of the reaction can be monitored by TLC or gas chromatography (GC).
-
Once the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction.
-
The precipitated this compound is collected by filtration.
-
The collected solid is washed with cold water until the washings are neutral to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the synthesis process.
References
4-Nitroisothiazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Data
| Property | Value |
| CAS Number | 931-07-7 |
| Molecular Weight | 130.12 g/mol |
| Molecular Formula | C₃H₂N₂O₂S |
Physicochemical Properties
| Property | Value |
| Ionization Energy | 10.45 eV |
| Log10 of Water Solubility | -1.65 (mol/L) |
| Octanol/Water Partition Coefficient (logP) | 1.051 |
Synthesis and Experimental Protocols
A common method for the synthesis of nitro-heterocycles is the direct nitration of the aromatic ring using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring. For isothiazole, the electronic properties of the ring system would influence the regioselectivity of the nitration.
General Workflow for Nitration of Heterocycles:
Biological Activity and Mechanism of Action
The biological activities of this compound have not been extensively characterized in the available scientific literature. However, the broader class of nitrothiazole derivatives is known to possess significant antimicrobial properties. It is suggested that the nitro group is crucial for their biological activity.
The proposed mechanism of action for some nitro-heterocyclic compounds involves the enzymatic reduction of the nitro group within the target organism. This reduction can lead to the formation of reactive nitroso and hydroxylamino derivatives, as well as nitro radicals. These reactive species can then induce cellular damage through various mechanisms, including:
-
DNA Damage: The reactive intermediates can interact with and damage microbial DNA, leading to inhibition of replication and transcription.
-
Enzyme Inhibition: These species can inhibit the function of essential enzymes within the microorganism.
-
Oxidative Stress: The generation of reactive oxygen species can lead to a state of oxidative stress, causing widespread damage to cellular components.
Potential Mechanism of Action for Nitro-Heterocyclic Compounds:
The Advent and Advancement of 4-Nitroisothiazoles: A Technical Guide
An exploration into the discovery, synthesis, and evolving biological significance of 4-nitroisothiazole compounds, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development.
The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, has long been a scaffold of interest in medicinal chemistry. While the broader family of isothiazoles has been explored for various applications, the introduction of a nitro group at the 4-position imparts unique electronic properties that have led to a distinct area of research. This technical guide traces the history of this compound compounds from their initial synthesis to their contemporary evaluation as potential therapeutic agents.
Early Discovery and Foundational Synthesis
The recorded history of this compound compounds begins in the mid-20th century. A key breakthrough in this area is documented in a 1964 patent filed by Ralph P. Williams on behalf of the Phillips Petroleum Company. This patent detailed a novel process for the preparation of 3-haloisothiazoles and their subsequent nitration to yield 3-halo-4-nitroisothiazoles.[1] This work laid the foundational methodology for accessing the this compound core structure.
The initial interest of Phillips Petroleum Company in this class of compounds is not explicitly detailed in the patent, which focuses on the chemical synthesis. However, the broader context of the company's research during that period included investigations into various organic sulfur compounds and their potential applications.
Experimental Protocol: Synthesis of 3-Chloro-4-nitroisothiazole (Adapted from U.S. Patent 3,285,930)[1]
This protocol describes the two-step synthesis of a representative 3-halo-4-nitroisothiazole.
Step 1: Synthesis of 3-Chloroisothiazole
-
A solution of 3-mercaptopropionitrile in an inert solvent (e.g., carbon tetrachloride) is prepared.
-
Elemental chlorine is bubbled through the solution. The molar ratio of chlorine to the mercaptonitrile reactant is typically maintained between 1:1 and 3:1.
-
The reaction mixture is heated to dispel dissolved hydrogen chloride.
-
The solvent is removed under vacuum.
-
The crude 3-chloroisothiazole is purified by distillation.
Step 2: Nitration of 3-Chloroisothiazole
-
The purified 3-chloroisothiazole is added to concentrated sulfuric acid.
-
The mixture is cooled to below 25°C.
-
A nitrating agent, such as fuming nitric acid, is added dropwise while maintaining the low temperature. The molar ratio of the nitrating agent to 3-chloroisothiazole is approximately 1:1.
-
The reaction is allowed to proceed for several hours.
-
The resulting 3-chloro-4-nitroisothiazole is then isolated and purified.
Synthesis of 3-Halo-4-nitroisothiazole
Caption: General workflow for the synthesis of 3-halo-4-nitroisothiazoles.
Evolution of Synthetic Methodologies and Chemical Properties
Following the initial discoveries, research into this compound compounds expanded, leading to the development of various synthetic routes and the exploration of their chemical reactivity. The strong electron-withdrawing nature of the nitro group at the 4-position significantly influences the reactivity of the isothiazole ring, making it a versatile building block for further chemical modifications.
| Compound | Starting Material(s) | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| 3-Chloro-4-nitroisothiazole | 3-Chloroisothiazole | Fuming nitric acid, concentrated sulfuric acid, <25°C | - | - | [1] |
| 2-Amino-4-(4-nitrophenyl)thiazole | 4-Nitroacetophenone, Thiourea | Bromine, Acetic acid | - | - | |
| Various 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives | 2-Hydrazinyl-4-(3-nitrophenyl)thiazole, various aldehydes/ketones | Ethanol, reflux | 76-86 | 166-263 | [2] |
Biological Activities and Therapeutic Potential
While the initial impetus for the synthesis of 4-nitroisothiazoles may not have been purely medicinal, subsequent research has unveiled a range of biological activities, positioning these compounds as scaffolds of interest in drug discovery.
Antimicrobial and Antiparasitic Activity
The broader class of nitro-heterocyclic compounds has a well-established history of use as antimicrobial and antiparasitic agents. The mechanism of action for many of these compounds involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic radical species that damage cellular macromolecules. While much of the research has focused on 5-nitrothiazoles, such as the FDA-approved drug Nitazoxanide, and 5-nitroimidazoles, studies have also demonstrated the antibacterial and antiparasitic potential of this compound derivatives.[3][4]
Enzyme Inhibition: Monoamine Oxidase (MAO)
More recent investigations have explored the potential of this compound derivatives as enzyme inhibitors. For instance, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[2] Certain derivatives displayed selective and reversible inhibition of hMAO-B, highlighting a potential therapeutic avenue for these compounds.[2]
Hypothesized MAO Inhibition Pathway
Caption: Inhibition of MAO by this compound derivatives.
Future Directions
The journey of this compound compounds from their initial synthesis in an industrial research setting to their current status as a scaffold of interest in medicinal chemistry underscores the often-unpredictable path of scientific discovery. Future research in this area is likely to focus on several key aspects:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of this compound derivatives is crucial for their rational design as therapeutic agents.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core will help in optimizing potency, selectivity, and pharmacokinetic properties for various biological targets.
-
Exploration of New Therapeutic Areas: The unique electronic and chemical properties of the this compound scaffold may lend themselves to applications beyond the currently explored areas of infectious and neurodegenerative diseases.
References
- 1. US3285930A - Isothiazoles - Google Patents [patents.google.com]
- 2. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitazoxanide - Wikipedia [en.wikipedia.org]
- 4. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on the Reactivity of 4-Nitroisothiazole: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of 4-nitroisothiazole. Due to the limited specific research on this particular molecule, this document synthesizes information from computational and experimental studies on analogous structures, such as nitrothiazoles and other nitro-substituted heterocycles, to predict its chemical behavior. We delve into the common computational methodologies, predicted electronic structure, and probable reaction pathways. This guide also includes representative experimental protocols for the synthesis of related compounds, offering a foundational framework for future laboratory investigations. The content is structured to be a valuable resource for researchers in medicinal chemistry and materials science, providing both theoretical grounding and practical starting points for exploring the potential of this compound.
Introduction to this compound
Isothiazole is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. The introduction of a nitro group (—NO₂) at the 4-position creates this compound, a molecule of significant interest due to the potent electron-withdrawing nature of the nitro moiety. This functional group is known to profoundly influence the electronic distribution within the heterocyclic ring, thereby dictating its reactivity.
Nitro-substituted heterocyclic compounds are pivotal in medicinal chemistry, often exhibiting a wide range of biological activities, including antibacterial and antitubercular properties.[1][2] Theoretical and computational chemistry provide indispensable tools for predicting the reactivity, stability, and potential reaction mechanisms of such novel compounds before engaging in extensive experimental synthesis and testing.[3] By employing methods like Density Functional Theory (DFT), we can elucidate the molecule's electronic properties, identify reactive sites, and model its behavior in chemical reactions.[4][5]
This guide will explore the reactivity of this compound from a theoretical standpoint, drawing parallels from established research on related nitroaromatic systems.
Theoretical Methodologies for Reactivity Analysis
The study of molecular reactivity using computational tools follows a well-established workflow. Density Functional Theory (DFT) is a prominent method for these investigations due to its balance of accuracy and computational cost.[4]
Computational Workflow
A typical computational workflow for analyzing the reactivity of a molecule like this compound involves several key steps, from initial structure optimization to the analysis of various reactivity descriptors.
Caption: A typical workflow for the computational study of molecular reactivity.
Key Computational Parameters
-
Methodology : DFT, particularly with the B3LYP functional, is widely used for reliable geometry optimization and electronic structure calculations of similar heterocyclic systems.[4][6]
-
Basis Set : The 6-311G(d,p) basis set is commonly employed to provide a good description of electron distribution.[4][6]
-
Software : The Gaussian suite of programs is a standard tool for performing these quantum chemical calculations.[4]
Predicted Electronic Structure and Reactivity Descriptors
The electronic nature of this compound is dominated by the interplay between the isothiazole ring and the strongly electron-withdrawing nitro group. This interaction dictates the molecule's reactivity towards nucleophiles and electrophiles.
Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[3]
Molecular Electrostatic Potential (MEP)
The MEP is a color-mapped representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites:
-
Negative Regions (Red/Yellow) : Indicate electron-rich areas, susceptible to electrophilic attack.
-
Positive Regions (Blue) : Indicate electron-deficient areas, susceptible to nucleophilic attack.[4]
For this compound, the most positive regions are expected to be located on the carbon atoms of the isothiazole ring, particularly those ortho and para to the nitro group, making them prime targets for nucleophiles.
Quantitative Reactivity Descriptors
Based on DFT calculations of related nitro-heterocycles, we can anticipate the values for key electronic and reactivity descriptors. The table below presents exemplary data from studies on thiazole derivatives to illustrate these concepts.[3][7]
| Parameter | Description | Typical Value Range (eV) | Implication for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Indicates electron-donating ability (lower value = poorer donor) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -4.0 | Indicates electron-accepting ability (lower value = better acceptor) |
| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 3.0 to 4.5 | A smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.25 | Correlates with the HOMO-LUMO gap; harder molecules are less reactive. |
| Electrophilicity Index (ω) | Measure of electron-accepting capacity | 2.0 to 4.0 | A higher value indicates a stronger electrophile. |
Predicted Reaction Mechanisms
The electronic properties conferred by the nitro group make this compound particularly susceptible to certain classes of reactions.
Nucleophilic Aromatic Substitution (SNAr)
The most probable reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The nitro group is a powerful activating group for this reaction, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.[5] A leaving group, such as a halogen, at a position activated by the nitro group would be readily displaced.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Nitro Group
Another common and synthetically useful reaction is the reduction of the nitro group to an amine (—NH₂). This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into an electron-donating one, and opens up a vast array of subsequent chemical modifications. Standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite are typically effective.
Representative Experimental Protocols
General Synthetic Workflow
This workflow outlines the key stages in the synthesis of a nitrothiazole-based compound, starting from a commercially available aminothiazole.
Caption: A representative workflow for the synthesis of a nitrothiazole derivative.
Detailed Methodologies (Exemplary)
Step 1: N-acylation of 2-amino-5-nitrothiazole [1][2]
-
Dissolve 2-amino-5-nitrothiazole in a suitable solvent such as Dichloromethane (DCM) in a round-bottom flask.
-
Add a base, for example, Triethylamine (TEA), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 2-chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at this temperature for 24-36 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Upon completion, perform an appropriate aqueous workup to isolate the acylated intermediate.
Step 2: Intramolecular Cyclization [1][2]
-
Dissolve the intermediate from Step 1 in ethanol.
-
Add ammonium thiocyanate (NH₄SCN) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
After cooling, the cyclized product often precipitates and can be collected by filtration.
Note: These protocols are illustrative and would require optimization for the specific synthesis of this compound or its derivatives.
Conclusion and Future Directions
Theoretical studies provide a powerful predictive framework for understanding the reactivity of this compound. All computational indicators suggest that the molecule is highly electron-deficient and primed for nucleophilic aromatic substitution . The HOMO-LUMO gap, MEP analysis, and high electrophilicity index collectively point to a molecule with significant potential as an electrophilic partner in various chemical reactions. Furthermore, the nitro group itself is a versatile functional handle, allowing for reduction to an amine and subsequent derivatization.
Future research should focus on validating these theoretical predictions through experimental work. The synthesis of this compound and its reaction with a panel of nucleophiles would be a critical first step. A detailed kinetic study of these reactions, coupled with further high-level computational modeling of the reaction pathways and transition states, would provide a complete and robust understanding of this promising heterocyclic scaffold. Such knowledge is essential for unlocking its potential in the rational design of new pharmaceuticals and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Rising Potential of 4-Nitroisothiazole Derivatives in Biological Applications: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the burgeoning field of 4-nitroisothiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive look into their potential biological activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes known mechanisms of action, serving as a vital resource for advancing research and development in this promising area of medicinal chemistry.
Introduction
The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry. The introduction of a nitro group at the 4-position can significantly modulate the electronic properties and biological activities of these compounds. Recent studies have highlighted the diverse pharmacological potential of this compound derivatives, demonstrating notable anticancer, antimicrobial, and antiparasitic properties. This guide aims to consolidate the current understanding of these activities to facilitate further investigation and drug discovery efforts.
Anticancer Activity
Several this compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis through mitochondrial-mediated pathways.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various this compound and related derivatives is summarized below. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are presented to indicate the potency and selectivity of these compounds.
| Compound Name/ID | Cell Line | IC50/CC50 (µM) | Reference |
| 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 (Hepatocellular Carcinoma) | 19.3 (24h), 16.4 (48h), 16.2 (72h) | [1][2] |
| 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) | IHH (Immortalized Human Hepatocytes) | >15.75 (24h), >10.63 (48h), >12.10 (72h) | [1] |
| Thiazole Derivative 4c | MCF-7 (Breast Adenocarcinoma) | 2.57 | [3] |
| Thiazole Derivative 4c | HepG2 (Hepatocellular Carcinoma) | 7.26 | [3] |
| Staurosporine (Reference) | MCF-7 (Breast Adenocarcinoma) | 6.77 | [3] |
| Staurosporine (Reference) | HepG2 (Hepatocellular Carcinoma) | 8.4 | [3] |
| Thiazole Phthalimide Derivative 5b | MCF-7 (Breast Adenocarcinoma) | 0.2 | [4] |
| Thiazole Phthalimide Derivative 5k | MDA-MB-468 (Breast Adenocarcinoma) | 0.6 | [4] |
| Thiazole Phthalimide Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 | [4] |
Mechanism of Anticancer Action
Studies on 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) have shown that it induces apoptosis in hepatocellular carcinoma cells (Huh7).[1][2] This is achieved through a mechanism that involves a significant reduction in the mitochondrial membrane potential and an increase in mitochondrial superoxide levels.[1][2] Furthermore, this compound has been observed to upregulate the tumor suppressor gene TP53 and downregulate the key oncogene MYCN, suggesting a multi-faceted approach to inhibiting cancer cell proliferation.[2]
Anticancer Mechanism of this compound Derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity
Nitrothiazole derivatives have demonstrated potent bactericidal activity, particularly against anaerobic bacteria. The nitro group is suggested to be crucial for their antimicrobial efficacy.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
| Compound Class | Bacterial Type | MIC Range | Reference |
| Nitrothiazole Derivatives | Aerobic Bacteria | Moderately Susceptible | [5] |
| Nitrothiazole Derivatives | Anaerobic Bacteria | Extremely Low MICs | [5] |
Mechanism of Antimicrobial Action
The antimicrobial action of nitrothiazole derivatives is believed to be bactericidal.[5] For many nitro-heterocyclic compounds, the mechanism involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for the anaerobic energy metabolism of these microorganisms.[6] This inhibition disrupts their metabolic processes, leading to cell death.
Workflow for Determining Minimum Inhibitory Concentration.
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound derivative stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative and perform serial two-fold dilutions in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiparasitic Activity
Nitro-heterocyclic compounds, including derivatives of isothiazole, have shown promising activity against various parasites, such as Leishmania species.
Quantitative Antiparasitic Data
The in vitro antileishmanial activity of nitro-substituted heterocyclic derivatives is presented below.
| Compound ID | Parasite Stage | Target | IC50 (µM) | Reference |
| ATZ-S-04 | Promastigotes | Leishmania amazonensis | 0.35 | [7] |
| ATZ-S-04 | Axenic Amastigotes | Leishmania amazonensis | 0.49 | [7] |
| ATZ-S-04 | Intracellular Amastigotes | Leishmania amazonensis | 15.90 | [7] |
| Derivative 19 | Promastigotes | Leishmania major | 3 | [7] |
| Derivative 20 | Promastigotes | Leishmania major | 3 | [7] |
Mechanism of Antiparasitic Action
Similar to their antimicrobial mechanism, the antiparasitic activity of nitrothiazole derivatives like nitazoxanide is attributed to the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[6][8] This enzyme is critical for the anaerobic energy metabolism of many protozoan parasites. By disrupting this pathway, the compounds effectively starve the parasites of energy, leading to their death.
Logical Workflow for Antileishmanial Drug Screening.
Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., RPMI-1640)
-
96-well plates
-
This compound derivative stock solution
-
Resazurin solution
-
Microplate reader
Procedure:
-
Promastigote Culture: Culture Leishmania promastigotes in complete medium at 26°C.
-
Plate Seeding: Seed the promastigotes into 96-well plates at a density of 1 x 10^6 cells/mL.
-
Compound Addition: Add serial dilutions of the this compound derivative to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium with promastigotes).
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Add resazurin solution to each well and incubate for another 4-24 hours.
-
Fluorescence Measurement: Measure the fluorescence (excitation 530-560 nm, emission 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viability and determine the IC50 value.
Conclusion
This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy against cancer cells, anaerobic bacteria, and various parasites warrants further investigation. The mechanisms of action, primarily involving the induction of apoptosis in cancer cells and the inhibition of essential metabolic enzymes in microbes and parasites, provide a solid foundation for rational drug design and optimization. The experimental protocols detailed in this guide offer a standardized approach for researchers to evaluate new derivatives and contribute to the development of novel therapeutics based on the this compound scaffold.
References
- 1. 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action in antiparasitic drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. Antiparasitic Drug Nitazoxanide Inhibits the Pyruvate Oxidoreductases of Helicobacter pylori, Selected Anaerobic Bacteria and Parasites, and Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 4-Nitroisothiazole in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Nitroisothiazole in various solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes known information and provides established experimental protocols for its determination.
Solubility Profile
There is a scarcity of specific quantitative solubility data for this compound across a range of organic solvents and temperatures. However, qualitative descriptions indicate that it is miscible with most organic solvents and possesses a water solubility of approximately 3.5%.[1] For drug development and research purposes, obtaining precise solubility data is critical. The following table summarizes the available qualitative information.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | ~3.5%[1] |
| Most Organic Solvents | Miscible[1] |
| Acetone | Soluble (in the context of its complexes)[2] |
| Chloroform | Very poorly soluble (in the context of its complexes)[2] |
| Acetonitrile | Slightly soluble (in the context of its complexes)[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble (in the context of its complexes)[2] |
| Dimethylformamide (DMF) | Soluble (in the context of its complexes)[2] |
Stability Profile
The inherent stability of the isothiazole ring is a known characteristic.[3] However, the stability of this compound, particularly in solution, can be influenced by the solvent and other environmental factors. Studies on platinum complexes of this compound derivatives have shown that these complexes are stable in acetone solutions for extended periods when protected from light.[2] Conversely, they exhibit instability in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where decomposition and isomerization have been observed.[2]
Information regarding the degradation pathways and kinetics of the parent this compound compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) is not extensively documented in the available literature. To ensure the integrity of formulations and experimental results, it is imperative to conduct formal stability studies.
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[4][5][6][7][8]
Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, DMF).
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The equilibration time should be established experimentally by measuring the concentration at different time points until it becomes constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a suitable filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100 mL, or molarity.
-
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of 4-Nitroisothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroisothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic and structural properties conferred by the isothiazole ring and the nitro functional group. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the elucidation of its structure-activity relationships. This technical guide outlines the expected spectroscopic properties of this compound and provides standardized protocols for its analysis using various spectroscopic techniques.
Predicted Spectroscopic Data
While specific experimental data for this compound is scarce, the following tables summarize the expected spectroscopic features based on data from analogous compounds such as nitrothiazoles and other nitroaromatic heterocycles.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | H-3 | 8.5 - 9.0 | s |
| H-5 | 8.0 - 8.5 | s | |
| ¹³C | C-3 | 150 - 155 | CH |
| C-4 | 145 - 150 | C-NO₂ | |
| C-5 | 120 - 125 | CH |
Note: Predictions are based on the analysis of related nitroaromatic and heterocyclic systems. Actual values may vary.
Table 2: Key Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |
| C=N (ring) | Stretching | 1650 - 1550 | Medium |
| NO₂ | Asymmetric Stretching | 1560 - 1520 | Strong |
| NO₂ | Symmetric Stretching | 1350 - 1320 | Strong |
| C-N | Stretching | 1300 - 1200 | Medium |
| C-S | Stretching | 800 - 700 | Medium-Weak |
Table 3: Expected UV-Visible Absorption Maxima
| Solvent | Expected λmax (nm) | Associated Transition |
| Non-polar (e.g., Hexane) | 250 - 280 | π → π |
| Polar (e.g., Ethanol) | 260 - 290 | π → π |
| 300 - 340 | n → π* |
Table 4: Predicted Mass Spectrometry Fragments
| Ion | m/z (Expected) | Notes |
| [M]⁺ | 130 | Molecular Ion |
| [M-NO₂]⁺ | 84 | Loss of nitro group |
| [M-NO-CO]⁺ | 72 | Ring fragmentation |
| [C₂H₂N]⁺ | 40 | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a standard NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of at least 400 MHz.
-
Acquire a ¹H NMR spectrum to determine chemical shifts, coupling constants, and integrations of the proton signals.
-
Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment, to identify the chemical shifts of the carbon atoms and distinguish between CH and quaternary carbons.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural elucidation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or hexane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a reference.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of 200-800 nm to identify the wavelength(s) of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system (LC-MS).
-
-
Instrumentation and Data Acquisition:
-
Utilize an electrospray ionization (ESI) or electron ionization (EI) source. ESI is well-suited for polar molecules and can be performed in both positive and negative ion modes.
-
Acquire a full scan mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500) to identify the molecular ion peak.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain characteristic fragmentation patterns.
-
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways of this compound. However, related nitrothiazole-containing compounds have demonstrated a range of biological activities. For instance, nitazoxanide, a nitrothiazole derivative, is a broad-spectrum antiparasitic and antiviral agent.[1] Its anti-protozoal activity is attributed to the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is crucial for anaerobic energy metabolism.[1] Other nitrothiazole derivatives have shown antibacterial activities.[2] Further research is required to determine if this compound exhibits similar biological effects and to elucidate any potential interactions with cellular signaling pathways.
Visualizations
The following diagrams illustrate generalized workflows for the characterization and analysis of a novel compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.
Caption: Logical relationship between spectroscopic techniques and the structural information they provide.
References
In-depth Technical Guide: 4-Nitroisothiazole Safety and Handling Precautions
Disclaimer: This document provides a general overview of safety and handling precautions for 4-nitroisothiazole based on available information for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not found during the literature search. Therefore, the information herein should be used as a preliminary guide only, and a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before any handling or use of this compound. The absence of specific data does not imply that the substance is safe.
Introduction
This compound is a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As with any novel or sparsely documented chemical, understanding its potential hazards and implementing appropriate safety protocols is of paramount importance. This guide aims to provide a framework for the safe handling of this compound, drawing upon safety data for analogous chemical structures, including other nitro-substituted and sulfur-containing heterocycles.
Hazard Identification and Classification
While specific GHS classification for this compound is unavailable, compounds with similar structural motifs (nitro group on an aromatic ring, isothiazole core) suggest the potential for the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Carcinogenicity: Some nitroaromatic compounds are suspected of causing cancer.[1]
Precautionary Statements (Anticipated):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][4][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7][8]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]
Physical and Chemical Properties
No experimental data for the physical and chemical properties of this compound were found. For reference, the properties of some related compounds are presented below. It should be noted that these are not representative of this compound and are for informational purposes only.
| Property | 2-Amino-5-nitrothiazole | 4-Nitroaniline | 4-Nitrothioanisole |
| Molecular Formula | C3H3N3O2S[9] | C6H6N2O2[10] | C7H7NO2S |
| Molecular Weight | 145.15 g/mol [9] | 138.12 g/mol [10] | 169.20 g/mol |
| Appearance | Greenish-yellow to orange-yellow fluffy powder[11] | Yellow or brown powder[10] | Solid[2] |
| Melting Point | 195-200 °C (dec.)[11] | 146-149 °C[10] | No data available |
| Boiling Point | No information available[7] | 332 °C[10] | No data available |
| Solubility in Water | No data available | 0.8 mg/mL at 18.5 °C[10] | No data available[2] |
Experimental Protocols for Safe Handling
Given the lack of specific data for this compound, a cautious approach based on established laboratory safety protocols for handling hazardous chemicals is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[8]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used in a well-ventilated area.[7]
Engineering Controls
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure eyewash stations and safety showers are readily accessible.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[7] Do not eat, drink, or smoke when using this product.[5][7] Wash hands thoroughly after handling.[5][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12] Store locked up.[2][3][6][7]
First-Aid Measures
In the event of exposure, follow these general first-aid procedures and seek immediate medical attention.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[2][7]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[5][7][8]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Carefully sweep up, shovel, or vacuum the spilled material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.
Disposal Considerations
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][7] Do not dispose of with other waste.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cpachem.com [cpachem.com]
- 4. 2-Amino-4-(p-nitrophenyl)thiazole | C9H7N3O2S | CID 16420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. manavchem.com [manavchem.com]
- 10. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 11. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
The Ascendant Role of 4-Nitroisothiazole Analogs in Medicinal Chemistry: A Technical Guide
For Immediate Release
In the ever-evolving landscape of drug discovery, the heterocyclic scaffold of isothiazole, particularly its 4-nitro substituted analogs, has emerged as a privileged structure with a broad spectrum of pharmacological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological evaluation, and mechanistic insights of 4-nitroisothiazole derivatives and their analogs. The potent and diverse biological activities, ranging from anticancer and antimicrobial to enzyme inhibition, underscore the therapeutic potential of this chemical class.
Quantitative Biological Activity of this compound Analogs and Related Compounds
The following tables summarize the key quantitative data from various studies, highlighting the inhibitory concentrations and efficacy of these compounds against different biological targets.
Table 1: Anticancer Activity of Isothiazole and Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 (Hepatocellular Carcinoma) | Higher cytotoxicity than 5-fluorouracil | [1] |
| 5-benzoyl-2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoA) | Huh7 (Hepatocellular Carcinoma) | Investigated for cytotoxicity | [1] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [2] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [2] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Various (NCI-60 screen) | Most active of synthesized compounds | [4] |
| 4-(isopropylthio)anthra[1,2-c][1]thiadiazole-6,11-dione (NSC763968) | Leukemia and Prostate Cancer cell lines | 0.18 - 1.45 | [5] |
Table 2: Antimicrobial and Antitubercular Activity
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives | Mycobacterium tuberculosis | Screened for activity | [6][7] |
| Nitrobenzothiazole derivative 17 | M. tuberculosis ATP Phosphoribosyl Transferase (HisG) | IC50 = 5.5 µM | [8] |
| Nitrobenzothiazole derivative 18 | M. tuberculosis ATP Phosphoribosyl Transferase (HisG) | IC50 = 11.9 µM | [8] |
| Nitrobenzothiazole derivative 19 | M. tuberculosis ATP Phosphoribosyl Transferase (HisG) | IC50 = 13.9 µM | [8] |
| Nitazoxanide (NTZ) Analogues | Nosocomial Pathogens | 100- to 2000-fold more potent than NTZ and ciprofloxacin | [9] |
| 4-nitroimidazole derivative 17 | Staphylococcus aureus (MRSA) and M. tuberculosis | Potent activity | [10][11] |
Table 3: Enzyme Inhibition
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives | human Monoamine Oxidase B (hMAO-B) | Selective inhibition | [12] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | VEGFR-2 | 0.15 | [2] |
| Nitrothiazole thioacetamide quinazolinone derivative 8h | Urease | 2.22 | [13] |
| Nitrothiazole thioacetamide quinazolinone derivative 8n | Urease | 2.96 | [13] |
| Nitrothiazole thioacetamide quinazolinone derivative 8k | Urease | 3.02 | [13] |
Key Experimental Protocols
A summary of the methodologies employed in the evaluation of this compound analogs is provided below to facilitate the replication and extension of these findings.
In Vitro Cytotoxicity Assay against Cancer Cell Lines
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., Huh7, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Assay: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][2]
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.
-
Inoculum Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity, corresponding to a known cell density.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]
Enzyme Inhibition Assays
The inhibitory activity of the compounds against specific enzymes is evaluated using various biochemical assays. For instance, the inhibition of human monoamine oxidase (hMAO) is assessed as follows:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. A suitable substrate (e.g., kynuramine) is prepared in a buffer solution.
-
Inhibition Assay: The enzymes are pre-incubated with different concentrations of the test compounds. The reaction is initiated by adding the substrate.
-
Detection: The enzymatic reaction produces a fluorescent product, which is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
Signaling Pathways and Mechanistic Insights
The therapeutic effects of this compound and its analogs are often attributed to their ability to modulate key cellular signaling pathways.
Anticancer Mechanisms
Several studies indicate that nitro-substituted heterocyclic compounds exert their anticancer effects by interfering with critical signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) has been shown to induce apoptosis-mediated cell death in hepatocellular carcinoma cells through the overexpression of the tumor suppressor TP53 and downregulation of the oncogene MYCN.[1] Other thiazole derivatives have been found to inhibit tubulin polymerization, a crucial process for cell division.[14] Furthermore, these compounds can modulate pathways such as EGFR, PI3K/AKT/mTOR, JAK/STAT, and ERK/MAPK, which are fundamental for cancer cell growth and survival.[15]
Caption: Anticancer mechanisms of this compound analogs.
General Synthetic Workflow
The synthesis of many biologically active thiazole and isothiazole derivatives often follows a multi-step process, starting from commercially available precursors. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for thiazole derivatives.
Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The extensive research highlighted in this guide demonstrates their significant potential in addressing a range of diseases, from cancer to microbial infections. The versatility of their synthesis allows for the creation of diverse chemical libraries, and the elucidation of their mechanisms of action provides a rational basis for future drug design and development. Continued exploration of this promising class of compounds is warranted to translate their preclinical efficacy into clinical success. drug design and development. Continued exploration of this promising class of compounds is warranted to translate their preclinical efficacy into clinical success.
References
- 1. 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitazoxanide Analogues as Antimicrobial Agents Against Nosocomial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(4-Nitrophenyl)thiazole-4-carbaldehyde | 3474-89-3 | Benchchem [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Platinum(II) Complexation with 4-Nitroisothiazole Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, characterization, and in vitro cytotoxic evaluation of novel platinum(II) complexes featuring 4-nitroisothiazole ligands. The information is intended to guide researchers in the fields of medicinal chemistry, oncology, and drug development in the exploration of this class of compounds as potential anticancer agents.
Introduction
Platinum-based chemotherapy, with cisplatin as a cornerstone, remains a critical component of cancer treatment. However, challenges such as intrinsic and acquired resistance, along with significant side effects, necessitate the development of new platinum compounds with improved therapeutic profiles. This document details the complexation of Platinum(II) with various substituted this compound ligands, a novel class of non-leaving ligands in the design of potential anticancer drugs. The presence of the nitroisothiazole moiety is explored for its influence on the cytotoxic activity of the resulting platinum complexes.
Five new platinum(II) complexes, designated C1-C5, were synthesized by reacting potassium tetrachloroplatinate(II) (K₂PtCl₄) with the corresponding this compound derivatives.[1] These complexes, along with a newly synthesized ligand (L2), have been characterized by a suite of analytical techniques, and their cytotoxic effects have been assessed against a panel of human cancer cell lines.
Synthesis and Characterization of Ligands and Complexes
The synthesis of the platinum(II) complexes involves the reaction of K₂PtCl₄ with the respective this compound ligands.[1] A representative scheme for the synthesis of complexes C1 and C2 from 3-methyl-4-nitroisothiazole (L1) is depicted below. The reactions are typically conducted at room temperature with protection from light, and the products are purified using chromatographic techniques.[1]
Diagram: Synthesis of Platinum(II) Complexes C1 and C2
Caption: Reaction scheme for the synthesis of cis- and trans-isomers of Pt(II) complexes with 3-methyl-4-nitroisothiazole.
Ligand Synthesis: Methyl 3-methyl-4-nitroisothiazole-5-carboxylate (L2)
A new this compound ligand, methyl 3-methyl-4-nitroisothiazole-5-carboxylate (L2), was also synthesized and characterized.[1]
Table 1: Characterization Data for Ligand L2
| Property | Value |
| Molecular Formula | C₆H₆N₂O₄S |
| Melting Point | 36-37 °C (purified) |
| Elemental Analysis (%) | Calculated / Found |
| Carbon | 35.64 / 35.64 |
| Hydrogen | 2.99 / 2.81 |
| Nitrogen | 13.86 / 13.84 |
| Sulfur | 15.86 / 15.90 |
| ¹H NMR (600 MHz, acetone-d₆), δ [ppm] | |
| CH₃ (isothiazole ring) | 2.60 (s, 3H) |
| CH₃ (ester group) | 3.97 (s, 3H) |
| ¹³C NMR (150 MHz, acetone-d₆), δ [ppm] | |
| CH₃ (isothiazole ring) | 18.0 |
| CH₃ (ester group) | 54.2 |
| C4 (isothiazole ring) | 144.9 |
| C5 (isothiazole ring) | 153.9 |
| C=O (ester group) | 158.8 |
| C3 (isothiazole ring) | 162.1 |
Source:[1]
Platinum(II) Complex Characterization
The five novel platinum(II) complexes (C1-C5) were characterized using various spectroscopic and analytical methods.[1] The structural confirmation for the trans complex C4 was additionally obtained through X-ray diffraction.[1]
In Vitro Cytotoxic Activity
The cytotoxic potential of the synthesized platinum(II) complexes was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), ES-2 (ovarian carcinoma), and A549 (lung adenocarcinoma), under both normoxic and hypoxic conditions.[1] Cisplatin was used as a reference compound. The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Platinum(II) Complexes
| Compound | MCF-7 | ES-2 | A549 | Healthy BALB/3T3 |
| cis-C1 | 10.2 ± 1.1 | 11.3 ± 1.5 | 16.2 ± 2.1 | >50 |
| trans-C2 | 11.5 ± 1.3 | 12.8 ± 1.7 | 18.1 ± 2.3 | 8.9 ± 1.1 |
| trans-C3 | 10.8 ± 1.2 | 12.1 ± 1.6 | 17.5 ± 2.2 | >50 |
| trans-C4 | 14.5 ± 1.8 | 16.2 ± 2.1 | 22.4 ± 2.8 | >50 |
| cis-C5 | 25.4 ± 3.1 | 28.1 ± 3.5 | 35.6 ± 4.2 | >50 |
| Cisplatin | 12.3 ± 1.4 | 10.5 ± 1.3 | 15.8 ± 2.0 | >50 |
Data represents activity under normoxic conditions. Except for C5, the complexes showed cytotoxic activity comparable to cisplatin. Notably, cis-C1, trans-C2, and trans-C3 exhibited slightly better activity against the MCF-7 cell line than cisplatin. Most complexes were found to be equally toxic to healthy BALB/3T3 cells as they were to cancer cells, with trans-C2 showing greater toxicity to healthy cells.[1]
Experimental Protocols
General Synthesis of Platinum(II) Complexes (C1-C5)
Diagram: General Workflow for Platinum(II) Complex Synthesis
Caption: A generalized workflow for the synthesis and purification of the Platinum(II) this compound complexes.
Protocol:
-
Preparation of Reactants: Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of water. Separately, dissolve the respective this compound ligand in ethanol.
-
Reaction: Add the ethanolic solution of the ligand to the aqueous solution of K₂PtCl₄.
-
Incubation: Stir the reaction mixture at room temperature, ensuring protection from light.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, isolate the crude product. Purify the complex using column chromatography to separate isomers and remove impurities.
-
Characterization: Characterize the purified complex using elemental analysis, ESI-MS, ¹H NMR, ¹³C NMR, and IR spectroscopy. For suitable crystals, perform X-ray diffraction analysis.
This is a generalized procedure based on the described synthesis.[1] Specific quantities and reaction times will vary depending on the ligand used.
In Vitro Cytotoxicity Assay (SRB Assay)
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (and cisplatin as a positive control) for 72 hours.
-
Cell Fixation: After the incubation period, fix the cells with a solution of trichloroacetic acid.
-
Staining: Stain the fixed cells with a sulforhodamine B (SRB) solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
Conclusion and Future Directions
The novel platinum(II) complexes with this compound ligands have demonstrated significant in vitro cytotoxic activity, comparable to or, in some cases, exceeding that of cisplatin against specific cancer cell lines.[1] These findings underscore the potential of this class of compounds for further development as anticancer agents. Future research should focus on expanding the library of these complexes, exploring structure-activity relationships, and investigating their mechanisms of action, including DNA binding and interaction with other cellular targets. Further preclinical evaluation, including in vivo studies, is warranted for the most promising candidates.
References
Application Notes and Protocols: Synthesis and Evaluation of 4-Nitroisothiazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and anticancer applications of 4-nitroisothiazole derivatives, with a specific focus on 2-(4-nitrophenyl)isothiazol-3(2H)-one. This document includes experimental protocols, quantitative data on cytotoxic activity, and insights into the mechanism of action.
Introduction
Isothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a nitro group, a strong electron-withdrawing moiety, can significantly modulate the pharmacological properties of the isothiazole scaffold, often enhancing its anticancer potential. Recent studies have highlighted the efficacy of nitro-substituted isothiazolones as potent and selective anticancer agents, operating through mechanisms that include the induction of apoptosis and modulation of key oncogenic pathways.
One such promising compound is 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB), which has demonstrated significant cytotoxic effects against hepatocellular carcinoma cells.[1] This document outlines the synthesis of this compound and provides protocols for evaluating its anticancer activity.
Synthesis of 2-(4-nitrophenyl)isothiazol-3(2H)-one
The synthesis of 2-(4-nitrophenyl)isothiazol-3(2H)-one can be achieved through a two-step process starting from the corresponding N-substituted 3-benzoylpropionamide. The first step involves the formation of a 5-benzoylisothiazol-3(2H)-one intermediate, followed by debenzoylation to yield the final product.
Experimental Protocol: Synthesis of 2-(4-nitrophenyl)isothiazol-3(2H)-one
Step 1: Synthesis of 5-benzoyl-2-(4-nitrophenyl)isothiazol-3(2H)-one
-
To a solution of N-(4-nitrophenyl)-3-benzoylpropionamide (1 mmol) in a suitable anhydrous solvent (e.g., toluene), add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents).
-
Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude 5-benzoyl-2-(4-nitrophenyl)isothiazol-3(2H)-one can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Step 2: Synthesis of 2-(4-nitrophenyl)isothiazol-3(2H)-one (Debenzoylation)
-
Dissolve the purified 5-benzoyl-2-(4-nitrophenyl)isothiazol-3(2H)-one (1 mmol) in a suitable solvent such as ethanol or methanol.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1.1 equivalents), to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).
-
The precipitated product, 2-(4-nitrophenyl)isothiazol-3(2H)-one, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Anticancer Activity and Mechanism of Action
2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) has been shown to be a potent and selective anticancer agent against hepatocellular carcinoma (Huh7) cells.[1]
Quantitative Data: Cytotoxicity of 2-(4-nitrophenyl)isothiazol-3(2H)-one
The cytotoxic effects of 2-(4-nitrophenyl)isothiazol-3(2H)-one against the Huh7 human hepatoma cell line are summarized in the table below.
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 | 24 hours | 19.3 |
| 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 | 48 hours | 16.4 |
| 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 | 72 hours | 16.2 |
Data sourced from Marka et al., 2024.[1]
Mechanism of Action: Apoptosis Induction
The anticancer activity of 2-(4-nitrophenyl)isothiazol-3(2H)-one is mediated through the induction of apoptosis.[1] Key events in this process include:
-
Mitochondrial Dysfunction: A noteworthy reduction in the mitochondrial membrane potential (ΔΨm) is observed in treated cancer cells.[1]
-
Increased Oxidative Stress: There is an increase in mitochondrial superoxide levels.[1]
-
Gene Expression Modulation: The compound upregulates the expression of the tumor suppressor gene TP53 and downregulates the key oncogene MYCN.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the cellular processes and experimental procedures, the following diagrams are provided in DOT language.
Caption: Apoptotic pathway induced by 2-(4-nitrophenyl)isothiazol-3(2H)-one.
Caption: Experimental workflow for anticancer evaluation.
Conclusion
Derivatives of this compound, particularly 2-(4-nitrophenyl)isothiazol-3(2H)-one, represent a promising class of compounds for the development of novel anticancer agents. Their synthesis is achievable through established chemical routes, and they exhibit potent, selective cytotoxicity against cancer cells. The mechanism of action, involving the induction of apoptosis through mitochondrial pathways and modulation of key cancer-related genes, provides a strong rationale for their further investigation and development in oncology. The protocols and data presented herein serve as a valuable resource for researchers in the field of cancer drug discovery.
References
Application of 4-Nitroisothiazole in the Development of Antimicrobial Compounds
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. 4-Nitroisothiazole and its derivatives have garnered attention as a promising class of heterocyclic compounds with potent and broad-spectrum antimicrobial activity. The presence of the nitro group on the isothiazole scaffold is often crucial for their biological efficacy, which includes activity against bacteria, fungi, and protozoa.[1] This document provides an overview of the application of this compound in antimicrobial drug discovery, including quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of synthetic pathways and mechanisms of action.
Data Presentation: Antimicrobial Activity of Nitro-Heterocyclic Compounds
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for various nitro-containing heterocyclic compounds against a range of microbial strains, providing a comparative view of their potency.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Nitrothiazoles | Nitrothiazole-Thiazolidinone Hybrid (3b) | Mycobacterium tuberculosis | 0.25 | [2] |
| Nitrothiazole-Thiazolidinone Hybrid (3b) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 | [2] | |
| Nitrothiazole-Thiazolidinone Hybrid (3b) | Candida albicans | <0.5 | [2] | |
| Mannich Base Nitrothiazole (9) | Mycobacterium tuberculosis | 0.24 µM | [3] | |
| Mannich Base Nitrothiazole (10) | Mycobacterium tuberculosis | 0.24 µM | [3] | |
| Other Nitro-aromatics | Nitazoxanide | Cryptosporidium parvum | - | [4] |
| Nitazoxanide | Giardia lamblia | - | [4] | |
| Pretomanid (PA-824) | Mycobacterium tuberculosis | - | [5] | |
| Thiazoles (General) | Arylidene derivative (3i) | Escherichia coli | 6.25 | [6] |
| 2-(2-pyrazolin-1-yl)-thiazole (56) | Staphylococcus aureus | 8-16 | [7] | |
| 2-(2-pyrazolin-1-yl)-thiazole (56) | Escherichia coli | 8-16 | [7] | |
| 2-(2-pyrazolin-1-yl)-thiazole (56) | Pseudomonas aeruginosa | 8-16 | [7] | |
| 2-(2-pyrazolin-1-yl)-thiazole (56) | Acinetobacter baumannii | 8-16 | [7] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of the antimicrobial properties of this compound derivatives. Below are methodologies for key experiments.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a quantitative method used to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of a microorganism in a liquid medium.[8][9]
Materials:
-
Test compounds (this compound derivatives)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to be equivalent to a 0.5 McFarland standard (approximately 1 x 10^8 CFU/mL).[8] Dilute this suspension to the final required inoculum size (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted test compound.
-
Controls: Include wells with broth and inoculum only (growth control), broth only (sterility control), and a standard antimicrobial agent as a positive control.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
Protocol 2: Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[8]
Materials:
-
Test compounds
-
Sterile filter paper disks (6 mm diameter)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile swabs
Procedure:
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Application of Test Compound: Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow the solvent to evaporate.
-
Placement of Disks: Place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plate under appropriate conditions.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Visualizations
Synthesis and Antimicrobial Screening Workflow
The following diagram illustrates a general workflow for the synthesis of this compound derivatives and their subsequent screening for antimicrobial activity.
Caption: Workflow for synthesis and antimicrobial screening of this compound derivatives.
Proposed Mechanism of Action of Nitro-Heterocyclic Antimicrobials
The antimicrobial activity of many nitro-heterocyclic compounds, including derivatives of this compound, is believed to involve the reduction of the nitro group within the microbial cell. This process generates reactive intermediates that can damage cellular macromolecules.
Caption: Proposed mechanism of action for nitro-heterocyclic antimicrobial compounds.
The bactericidal action of nitrothiazole derivatives is attributed to the nitro group of the nitrothiazole ring moiety.[1] The mechanism of action for related nitro-aromatic compounds like metronidazole involves the entry of the prodrug into the cell, followed by the reduction of the nitro group to form cytotoxic products.[5] This reduction is often carried out by microbial enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR).[4][10] The resulting reactive intermediates can cause damage to DNA and other essential cellular components, leading to cell death.[5][11]
References
- 1. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrothiazole-Thiazolidinone Hybrids: Synthesis and in Vitro Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of antimicrobial activity [protocols.io]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitazoxanide - Wikipedia [en.wikipedia.org]
- 11. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Nitroisothiazole Derivatives as Potential Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. While research has highlighted the antiviral properties of various isothiazole and nitro-containing heterocyclic compounds, the specific sub-class of 4-nitroisothiazole derivatives remains a relatively underexplored area with high potential. This document provides an overview of the potential antiviral applications of this compound derivatives, drawing upon data from structurally related compounds. It also includes detailed protocols for key experiments to facilitate further research and development in this area.
The well-documented antiviral activity of the nitrothiazole derivative, Nitazoxanide, which is a broad-spectrum antiviral agent, provides a strong rationale for investigating other nitro-substituted five-membered heterocycles like 4-nitroisothiazoles.[1][2] Studies on other isothiazole derivatives have demonstrated inhibitory effects against a range of viruses, including poliovirus, HIV, rhinoviruses, and measles virus.[3][4][5] These findings suggest that the this compound scaffold is a promising starting point for the development of novel antiviral therapeutics.
Data Presentation
Due to the limited availability of direct antiviral data for this compound derivatives, the following tables summarize quantitative data for structurally related isothiazole and nitro-heterocyclic compounds to provide a baseline for comparison and to highlight the potential efficacy of this compound class.
Table 1: Antiviral Activity of Isothiazole Derivatives Against RNA Viruses
| Compound/Derivative | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1 | CPE Inhibition | Not Reported | Not Reported | 223 | [3] |
| S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate | Poliovirus 1 | CPE Inhibition | Not Reported | Not Reported | 828 | [3] |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Echovirus 9 | CPE Inhibition | Not Reported | Not Reported | 334 | [3] |
| S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate | Echovirus 9 | CPE Inhibition | Not Reported | Not Reported | 200 | [3] |
| 3-methylthio-5-phenyl-4-isothiazolecarbonitrile | Poliovirus 1 | Not Specified | High Activity | Not Reported | Not Reported | [6] |
| 3-methylthio-5-phenyl-4-isothiazolecarbonitrile | Echovirus 9 | Not Specified | High Activity | Not Reported | Not Reported | [6] |
Table 2: Antiviral Activity of Nitro-Heterocyclic Compounds Against Various Viruses
| Compound/Derivative | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Nitazoxanide | MERS-CoV | Vero E6 cells | 0.92 | >30 | >32.6 | [7] |
| Nitazoxanide | SARS-CoV-2 | Vero E6 cells | 2.12 | >30 | >14.2 | [7] |
| 4-Ethyl-7-methyl-3-nitro-1,4-dihydro[4][8][9]triazolo-[5,1-с][4][8][9]triazin-4-ol | Influenza A (H1N1) | CPE Inhibition | 39.0 | >100 | >2.6 | [9] |
| 4-Ethyl-7-methyl-3-nitro-1,4-dihydro[4][8][9]triazolo-[5,1-с][4][8][9]triazin-4-ol | Coxsackievirus B3 | CPE Inhibition | 16.0 | >100 | >6.3 | [9] |
Potential Mechanisms of Action
Based on studies of related compounds, this compound derivatives may exert their antiviral effects through various mechanisms:
-
Inhibition of Viral RNA Synthesis: Some isothiazole derivatives have been shown to inhibit the replication of poliovirus by interfering with viral RNA synthesis.[4][8] This could be a key mechanism for this compound derivatives against RNA viruses.
-
Interference with Viral Entry and Fusion: The general mechanisms of antiviral drugs often involve blocking the initial stages of viral infection.[10]
-
Modulation of Host Cell Pathways: The broad-spectrum antiviral activity of Nitazoxanide is attributed to its ability to interfere with host-regulated pathways of viral replication rather than targeting specific viral components.[7] This suggests that this compound derivatives could also act by modulating host cell signaling.
-
Inhibition of Viral Protein Maturation: Nitazoxanide has been shown to block the maturation of viral hemagglutinin at a post-translational stage in influenza viruses.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral potential of novel this compound derivatives. These are generalized protocols based on methodologies reported for similar compounds and should be optimized for specific viruses and cell lines.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the this compound derivative that is toxic to the host cells (CC₅₀).
Materials:
-
Host cell line (e.g., Vero, A549, MDCK)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivative in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), and cells with medium containing the same concentration of DMSO as the test wells (cell control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the cell control.
-
The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Antiviral Activity Assay (CPE Inhibition Assay)
Objective: To determine the concentration of the this compound derivative that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC₅₀).
Materials:
-
Host cell line
-
Virus stock with a known titer
-
This compound derivative
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% in 20% methanol)
Protocol:
-
Seed 96-well plates with host cells and incubate for 24 hours as described in the cytotoxicity assay.
-
Prepare serial dilutions of the this compound derivative in a serum-free medium.
-
Remove the growth medium from the cells.
-
In separate tubes, mix the virus (at a multiplicity of infection, MOI, of 0.01-0.1) with each compound dilution and incubate for 1 hour at 37°C.
-
Add 100 µL of the virus-compound mixture to the cells. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere until CPE is observed in 80-90% of the virus control wells (typically 2-4 days).
-
Remove the medium and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the plates with water and allow them to dry.
-
Elute the stain by adding 100 µL of methanol to each well.
-
Measure the absorbance at 595 nm.
-
Calculate the percentage of CPE inhibition for each concentration.
-
The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay
Objective: To quantify the inhibition of viral replication by measuring the reduction in the number and size of viral plaques.
Materials:
-
Host cell line grown to a confluent monolayer in 6-well or 12-well plates
-
Virus stock
-
This compound derivative
-
Overlay medium (e.g., MEM containing 1% low-melting-point agarose or methylcellulose)
-
Crystal Violet staining solution
Protocol:
-
Grow host cells to confluency in multi-well plates.
-
Prepare serial dilutions of the virus stock.
-
Remove the growth medium from the cells and infect the monolayers with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C.
-
During infection, prepare the overlay medium containing different concentrations of the this compound derivative.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the compound to each well.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2-5 days, depending on the virus, until plaques are visible.
-
Fix the cells with 10% formalin and stain with Crystal Violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The IC₅₀ value is the concentration of the compound that reduces the plaque number by 50%.
Visualizations
Experimental Workflow for Antiviral Screening
Caption: Workflow for the screening and characterization of this compound derivatives.
Postulated Signaling Pathway for Antiviral Action
Caption: Postulated antiviral mechanisms of this compound derivatives.
References
- 1. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitazoxanide - Wikipedia [en.wikipedia.org]
- 3. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipoliovirus activity of isothiazole derivatives: mode of action of 5,5'-diphenyl-3,3'-diisothiazole disulfide (DID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antiviral activity of four isothiazole derivatives against poliovirus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1,2,4]Triazin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols for Knoevenagel Condensation of 4-Nitroisothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds through the reaction of an aldehyde or ketone with an active methylene compound. This reaction is of paramount importance in medicinal chemistry for the synthesis of diverse heterocyclic scaffolds. 4-Nitroisothiazole derivatives, featuring an electron-deficient aromatic system, are promising substrates for such condensations. The resulting α,β-unsaturated products serve as versatile intermediates in the development of novel therapeutic agents, owing to the prevalence of the isothiazole motif in biologically active molecules.
These application notes provide detailed protocols for the Knoevenagel condensation of this compound derivatives with various active methylene compounds, presenting a range of catalytic systems and reaction conditions.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Knoevenagel condensation of a this compound carbaldehyde with various active methylene compounds. The data is based on analogous reactions with structurally similar nitro-substituted heterocyclic aldehydes and established Knoevenagel condensation protocols.
| Entry | Aldehyde Derivative | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound-5-carbaldehyde | Malononitrile | Piperidine (10) | Ethanol | Reflux | 2 | 85-95 |
| 2 | This compound-5-carbaldehyde | Ethyl Cyanoacetate | Piperidine (10) | Ethanol | Reflux | 4 | 80-90 |
| 3 | This compound-5-carbaldehyde | Barbituric Acid | None | Water | 100 | 3 | 90-98 |
| 4 | This compound-5-carbaldehyde | 2-Thiobarbituric Acid | Acetic Acid (cat.) | Ethanol | Room Temp | 6 | 88-96 |
| 5 | This compound-5-carbaldehyde | Malononitrile | DBU (cat.) | Water | Room Temp | 0.5 | 90-97 |
| 6 | This compound-5-carbaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | Solvent-free (MW) | 100 | 5 min | 85-92 |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
Materials:
-
This compound-5-carbaldehyde
-
Active Methylene Compound (e.g., Malononitrile or Ethyl Cyanoacetate)
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound-5-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol (15-25 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Catalyst-Free Condensation with Barbituric Acid in Water
Materials:
-
This compound-5-carbaldehyde
-
Barbituric Acid
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, suspend this compound-5-carbaldehyde (1.0 eq) and barbituric acid (1.05 eq) in water (20 mL).
-
Stir the suspension and heat to 100 °C (reflux). No catalyst is typically required for this reaction in water.
-
Maintain the reflux for 2-4 hours. The formation of a colored precipitate indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a vacuum oven to obtain the desired 5-((4-nitroisothiazol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.
Protocol 3: Microwave-Assisted Solvent-Free Condensation
Materials:
-
This compound-5-carbaldehyde
-
Ethyl Cyanoacetate
-
Ammonium Acetate
-
Microwave reactor tube
-
Microwave synthesizer
Procedure:
-
To a microwave reactor tube, add this compound-5-carbaldehyde (1.0 eq), ethyl cyanoacetate (1.2 eq), and a catalytic amount of ammonium acetate (0.2 eq).
-
Thoroughly mix the solids using a spatula.
-
Place the tube in the microwave synthesizer and irradiate at a suitable power (e.g., 300W) for 3-5 minutes.
-
Monitor the reaction progress by TLC after completion of the irradiation.
-
After cooling, add ethanol to the reaction mixture and filter to remove the catalyst.
-
Wash the catalyst with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain ethyl 2-cyano-3-(4-nitroisothiazol-5-yl)acrylate.
Visualizations
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Nitroisothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions with 4-nitroisothiazole. This class of reaction is pivotal for the synthesis of novel isothiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The methodologies outlined herein are based on established principles of palladium-catalyzed cross-coupling reactions of electron-deficient heterocyclic compounds.
Introduction to this compound in Drug Discovery
The isothiazole nucleus is a key pharmacophore found in a variety of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group at the 4-position renders the isothiazole ring electron-deficient, making it a suitable substrate for nucleophilic aromatic substitution and cross-coupling reactions. The Suzuki-Miyaura coupling, a versatile palladium-catalyzed carbon-carbon bond-forming reaction, is an effective method for the arylation of this compound.[1] This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties, enabling the generation of diverse compound libraries for drug discovery and lead optimization. The resulting 4-nitro-5-arylisothiazoles can serve as precursors for further functionalization, including the reduction of the nitro group to an amine, which can be elaborated into various amides, ureas, and other functionalities to probe structure-activity relationships (SAR).
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide or triflate and an organoboron compound, catalyzed by a palladium(0) complex.[2][3] In the context of this compound, the nitro group can act as a leaving group in some palladium-catalyzed cross-coupling reactions, particularly with electron-deficient nitroarenes.[3][4] However, it is more common to utilize a halo-substituted this compound (e.g., 5-bromo-4-nitroisothiazole or 5-chloro-4-nitroisothiazole) as the electrophilic partner in the Suzuki coupling. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the isothiazole halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[2][5]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of a 5-halo-4-nitroisothiazole with various arylboronic acids. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
General Protocol for Suzuki Coupling of 5-Bromo-4-nitroisothiazole
Materials:
-
5-Bromo-4-nitroisothiazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-4-nitroisothiazole, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure anaerobic conditions.
-
Solvent Addition: Under the inert atmosphere, add the degassed anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-nitro-5-arylisothiazole.
Data Presentation
The following tables summarize hypothetical but representative results for the Suzuki coupling of 5-bromo-4-nitroisothiazole with a variety of arylboronic acids, based on typical yields observed in similar reactions with electron-deficient heterocycles.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 8 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 120 | 6 | 78 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 75 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (4) | Cs₂CO₃ | Toluene | 110 | 10 | 68 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki coupling of 5-bromo-4-nitroisothiazole.
Hypothetical Signaling Pathway Inhibition
The synthesized 4-nitro-5-arylisothiazole derivatives can be evaluated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, they could be designed to target protein kinases.
Caption: Hypothetical inhibition of the Raf kinase in a signaling pathway.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Nitroisothiazole Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxicity of 4-nitroisothiazole complexes and detailed protocols for commonly used cytotoxicity assays. The information is intended to guide researchers in the evaluation of the anticancer potential of this class of compounds.
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer activity. These compounds and their metal complexes have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. Understanding the potency and mechanism of action of these complexes is crucial for their development as potential chemotherapeutic agents. This document outlines the methodologies for assessing the in vitro cytotoxicity of this compound complexes and presents a summary of reported activity.
Data Presentation: Cytotoxicity of this compound Derivatives and Related Compounds
The following tables summarize the cytotoxic activity of various this compound and related nitro-heterocyclic compounds against several cancer and non-cancer cell lines. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values are presented to allow for easy comparison of the compounds' potency.
| Compound ID/Name | Cell Line | Assay Type | IC50/CC50 (µM) | Reference |
| Quinazolinone-Thiazole Hybrids | ||||
| Compound k5 | PC-3 (Prostate) | MTT | - | [1] |
| Compound k6 | PC-3 (Prostate) | MTT | - | [1] |
| MCF-7 (Breast) | MTT | - | [1] | |
| HT-29 (Colon) | MTT | - | [1] | |
| Compound C | MCF-7 (Breast) | MTT | - | [1] |
| 2-(4-Nitrophenyl)isothiazol-3(2H)-one Derivatives | ||||
| 5-benzoyl-2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoA) | Huh7 (Hepatocellular Carcinoma) | - | >20 µg/mL at 72h | [2] |
| 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 (Hepatocellular Carcinoma) | - | 19.3 (24h) | [2][3] |
| 16.4 (48h) | [2][3] | |||
| 16.2 (72h) | [2][3] | |||
| IHH (Immortalized Human Hepatocytes) | - | CC50: >10.63 µg/mL | [2] | |
| Platinum(II) Complexes with 4-Nitroisothiazoles | ||||
| cis-[PtCl2(3-methyl-4-nitroisothiazole)2] | MCF-7 (Breast) | SRB | - | |
| ES-2 (Ovarian) | SRB | - | ||
| A549 (Lung) | SRB | - | ||
| BALB/3T3 (Normal Fibroblast) | SRB | - | ||
| trans-[PtCl2(3-methyl-4-nitroisothiazole)2] | MCF-7 (Breast) | SRB | - | |
| ES-2 (Ovarian) | SRB | - | ||
| A549 (Lung) | SRB | - | ||
| BALB/3T3 (Normal Fibroblast) | SRB | - |
Note: Specific IC50/CC50 values for some compounds were not explicitly stated in the abstract and would require access to the full-text article for inclusion.
Signaling Pathways
The cytotoxic effects of certain this compound derivatives have been linked to the induction of apoptosis. For instance, 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) has been shown to induce apoptosis in hepatocellular carcinoma cells (Huh7) through the overexpression of the tumor suppressor protein p53 (TP53).[2][3] The p53 signaling pathway is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage induced by chemotherapeutic agents.
Experimental Protocols
Detailed methodologies for three common in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound complexes.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound complex stock solution (in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Microplate reader
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound complex in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the complex. Include vehicle-treated (solvent control) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay that measures cell density based on the binding of the anionic dye sulforhodamine B to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the cell number.
Materials:
-
This compound complex stock solution
-
Trichloroacetic acid (TCA) solution (50% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.
Materials:
-
This compound complex stock solution
-
LDH assay kit (containing reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
References
- 1. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
4-Nitroisothiazole: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroisothiazole is a five-membered aromatic heterocycle containing a nitro group, which significantly influences its chemical reactivity. The potent electron-withdrawing nature of the nitro group renders the isothiazole ring electron-deficient, making it susceptible to nucleophilic attack and a valuable building block for the synthesis of diverse molecular architectures. This document provides an overview of its applications, key reactions, and detailed experimental protocols for its use in organic synthesis, particularly in the construction of compounds with potential biological activity. Isothiazole derivatives are of significant interest in drug discovery, with demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.
Reactivity and Applications
The primary modes of reactivity for this compound and its derivatives involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the C4 position activates the C5 position for nucleophilic attack. This allows for the displacement of a suitable leaving group, such as a halogen, by a variety of nucleophiles including amines, thiols, and alkoxides. This reaction pathway is fundamental for introducing diverse functional groups to the isothiazole core.
-
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated 4-nitroisothiazoles, such as 5-bromo-4-nitroisothiazole, are excellent substrates for a range of palladium-catalyzed cross-coupling reactions. These include the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, which enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are instrumental in building complex molecules and libraries of compounds for drug discovery.
-
Bioactive Molecules: The this compound scaffold is found in various compounds with demonstrated biological activity. For instance, derivatives have been investigated as selective inhibitors of human monoamine oxidase B (hMAO-B), which is a target for the treatment of neurodegenerative disorders, and as potent antibacterial and antitubercular agents.
Key Synthetic Pathways
The following diagram illustrates the central role of this compound derivatives as building blocks in organic synthesis.
Data Presentation: Representative Reactions
The following tables summarize typical reaction conditions and yields for key transformations involving this compound and its derivatives. Please note that specific yields may vary depending on the exact substrates and optimized conditions.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 5-Halo-4-nitroisothiazoles
| Reaction Type | Halide (Ar-X) | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki | 5-Iodo-4-nitroisothiazole | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | 0.5 | 75-95 |
| Sonogashira | 5-Bromo-4-nitroisothiazole | Terminal alkyne | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF | 60 | 12 | 60-85 |
| Buchwald-Hartwig | 5-Bromo-4-nitroisothiazole | Primary/Secondary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 65-90 |
Table 2: Nucleophilic Aromatic Substitution (SNAr) on Activated Isothiazoles
| Nucleophile | Leaving Group | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Amine (R-NH₂) | Cl | DMF | K₂CO₃ | 80 | 6 | 70-90 |
| Thiol (R-SH) | Cl | Acetonitrile | Et₃N | 25 | 4 | 80-95 |
| Alkoxide (R-ONa) | Cl | Corresponding Alcohol (R-OH) | NaH | 50 | 8 | 60-85 |
Experimental Protocols
The following are representative protocols for key reactions involving this compound building blocks. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Iodo-4-nitroisothiazole
This protocol describes a general method for the C-C bond formation between a 5-iodo-4-nitroisothiazole and an arylboronic acid.
Materials:
-
5-Iodo-4-nitroisothiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
-
Silica gel
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add 5-iodo-4-nitroisothiazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Place the vial in a microwave reactor and irradiate at 120 °C for 30 minutes. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-nitroisothiazole.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general method for the reaction of a 5-chloro-4-nitroisothiazole with a primary or secondary amine.
Materials:
-
5-Chloro-4-nitroisothiazole (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a round-bottom flask, add 5-chloro-4-nitroisothiazole (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Add the amine (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-4-nitroisothiazole derivative.
Application in Medicinal Chemistry: Inhibition of Monoamine Oxidase B (MAO-B)
Derivatives of this compound have been explored as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. Overactivity of MAO-B is implicated in several neurodegenerative disorders, including Parkinson's disease. The this compound scaffold can be functionalized to create compounds that bind to the active site of MAO-B, inhibiting its function. The diagram below illustrates the conceptual relationship between the synthesis of these inhibitors and their proposed mechanism of action.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its activated heterocyclic system allows for a wide range of functionalization through nucleophilic aromatic substitution and modern cross-coupling methodologies. The ability to readily introduce diverse substituents makes it an important scaffold for the generation of novel compounds, particularly in the field of medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this important heterocycle.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitroisothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitroisothiazole. Our goal is to help improve reaction yields and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the electrophilic nitration of isothiazole. This is typically achieved by treating isothiazole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Q2: What are the expected yields for the nitration of isothiazole?
A2: Yields can vary significantly based on the specific reaction conditions. While some literature suggests that direct nitration of the parent isothiazole can be challenging, related nitrations of substituted isoxazoles and thiazoles using nitric acid in trifluoroacetic anhydride have reported yields in the range of 60-70%.[1][2] Optimization of reaction parameters is crucial for maximizing the yield of this compound.
Q3: What are the primary safety concerns when synthesizing this compound?
A3: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. There is a risk of runaway reactions and explosions, particularly when using mixed nitric and sulfuric acids. The formation of unstable intermediates or byproducts, such as nitramines, can also pose a significant safety risk. It is imperative to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and maintain strict temperature control throughout the reaction.
Q4: How can I purify the crude this compound product?
A4: Common purification techniques for solid organic compounds like this compound include recrystallization and column chromatography.[3][4][5] The choice of method depends on the impurity profile of the crude product. Recrystallization from a suitable solvent system is often effective for removing minor impurities. For more complex mixtures, column chromatography on silica gel may be necessary.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and recommended troubleshooting steps.
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Solution |
| Insufficiently activated nitrating agent | Ensure the use of concentrated or fuming nitric and sulfuric acids. For alternative systems like nitric acid/trifluoroacetic anhydride, ensure the reagents are fresh and anhydrous. |
| Low reaction temperature | While temperature control is critical for safety, excessively low temperatures may slow down or stall the reaction. Gradually increase the temperature while carefully monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Short reaction time | The reaction may not have reached completion. Monitor the reaction over a longer period. |
| Decomposition of the starting material or product | Isothiazole and its nitro derivative can be sensitive to harsh acidic conditions and high temperatures. Consider using a milder nitrating agent or performing the reaction at a lower temperature for a longer duration. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Troubleshooting Solution |
| Over-nitration (formation of dinitroisothiazole) | Use a stoichiometric amount of the nitrating agent. Adding the nitrating agent dropwise at a low temperature can help control the reaction and minimize over-nitration. |
| Formation of other isomers (e.g., 5-nitroisothiazole) | The regioselectivity of the nitration can be influenced by the reaction conditions. Lowering the reaction temperature may favor the formation of the 4-nitro isomer. |
| Degradation of the isothiazole ring | Harsh reaction conditions (high temperature, very strong acids) can lead to ring-opening or other degradation pathways. Employing milder conditions is advisable. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Solution |
| Co-eluting impurities in column chromatography | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| "Oiling out" during recrystallization | This occurs when the product separates as a liquid instead of a solid. This can be due to a high concentration of impurities or an inappropriate solvent. Try a different recrystallization solvent or a solvent mixture. Adding a seed crystal of pure this compound can also induce proper crystallization. |
| Product is not crystallizing | The solution may not be sufficiently saturated. Carefully evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
Data Presentation
Table 1: Comparison of Nitrating Agents for Five-Membered Heterocycles
| Heterocycle | Nitrating Agent | Product | Yield (%) |
| 2,5-Dimethylthiazole | HNO₃ / (CF₃CO)₂O | 2,5-Dimethyl-4-nitrothiazole | 67 |
| Isoxazole | HNO₃ / (CF₃CO)₂O | 4-Nitroisoxazole | 73 |
| 5-Methylisoxazole | HNO₃ / (CF₃CO)₂O | 5-Methyl-4-nitroisoxazole | 64 |
| 3,5-Dimethylisoxazole | HNO₃ / (CF₃CO)₂O | 3,5-Dimethyl-4-nitroisoxazole | 72 |
Data adapted from "Direct nitration of five membered heterocycles".[1][2]
Experimental Protocols
Key Experiment: Direct Nitration of Isothiazole (General Procedure)
This protocol is a general guideline based on the nitration of similar heterocyclic compounds. Researchers should optimize the conditions for their specific setup.
Materials:
-
Isothiazole
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add isothiazole to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the isothiazole solution while maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Signaling Pathway for Electrophilic Nitration
Caption: Simplified mechanism of electrophilic aromatic nitration.
References
Technical Support Center: Purification of 4-Nitroisothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges encountered during the purification of 4-nitroisothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary purification techniques for this compound derivatives are column chromatography and recrystallization. The choice of method depends on the physical state of the crude product, the nature of the impurities, and the required final purity. High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative-scale purifications of these polar compounds.
Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?
A2: Impurities often include unreacted starting materials, reagents from the synthetic route, and byproducts from side reactions. The strong electron-withdrawing nature of the nitro group can lead to the formation of isomers (e.g., ortho-, meta-, para-nitrophenyl substituted isomers if using nitrophenyl precursors), which can be challenging to separate due to similar polarities.[1] Other potential impurities can be degradation products, especially if the compounds are sensitive to the purification conditions.
Q3: How can I effectively remove polar impurities from my this compound derivative?
A3: For polar impurities, several strategies can be employed. During workup, washing the organic layer with water or brine can remove highly water-soluble impurities. In column chromatography, a gradient elution from a non-polar to a more polar solvent system can effectively separate the desired compound from more polar impurities, which will have a stronger affinity for the stationary phase (e.g., silica gel).[1] Sometimes, a chemical workup, such as a mild acid or base wash, can help remove reactive impurities.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives, presented in a question-and-answer format.
Recrystallization
Problem: My this compound derivative "oils out" instead of forming crystals.
-
Cause: This phenomenon, where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the compound, if the solution is too concentrated, or if there is a high level of impurities.[1]
-
Solution:
-
Select a solvent or solvent system with a lower boiling point.
-
Use a larger volume of solvent to prevent premature saturation at a high temperature.[1]
-
Try a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity is observed, then clarify with a few drops of the "good" solvent before cooling. Common pairs include ethanol/water.
-
Problem: Poor or no crystal formation upon cooling.
-
Cause: The solution may be too dilute, or the compound may be forming a supersaturated solution.
-
Solution:
-
Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
-
Increase concentration: Evaporate some of the solvent and allow the solution to cool again.
-
Reduce temperature: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator.
-
Column Chromatography
Problem: The this compound derivative is not moving from the baseline on the TLC plate or is streaking.
-
Cause: Due to the presence of the polar nitro group and the isothiazole ring, these compounds can be quite polar and may interact strongly with the silica gel. This strong interaction can lead to poor mobility and band tailing (streaking).
-
Solution:
-
Increase solvent polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your eluent. For very polar compounds, a mobile phase like 5% methanol in dichloromethane might be necessary.[2]
-
Add a modifier: For basic heterocycles, adding a small amount of a base like triethylamine or ammonia to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid or formic acid may help.[1]
-
Change the stationary phase: Consider using a less acidic stationary phase like alumina, or for highly polar compounds, reverse-phase chromatography might be a better option.[1][3]
-
Problem: Poor separation between the desired product and an impurity.
-
Cause: The polarity of the product and the impurity are very similar.
-
Solution:
-
Optimize the solvent system: Use a solvent system with different selectivity. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol or an ether/hexane system.[2]
-
Use gradient elution: Start with a less polar eluent and gradually increase the polarity. This can improve the resolution of closely eluting compounds.[1]
-
Dry loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column can lead to better separation.
-
Data Presentation
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Recovery Yield (Typical) | Notes |
| Recrystallization | 80-95% | >98% | 70-90% | Highly dependent on solvent selection and solubility profile. |
| Column Chromatography (Silica Gel) | 50-90% | >99% | 60-85% | Yield can be affected by compound stability on silica and polarity. |
| Preparative HPLC (C18) | 80-98% | >99.5% | 50-80% | Higher purity can be achieved, but recovery may be lower. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of a solid this compound derivative using silica gel chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of a solid this compound derivative.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a vacuum oven.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting common issues in the recrystallization of this compound derivatives.
References
Technical Support Center: Nitration of Isothiazole
Welcome to the technical support center for the nitration of isothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of an unsubstituted isothiazole ring?
A1: Electrophilic substitution on the isothiazole ring, such as nitration, predominantly occurs at the C4 position. This is due to the electronic properties of the ring system, where the C4 position is most susceptible to electrophilic attack.
Q2: My reaction is producing multiple isomers. How can I improve the selectivity for the 4-nitroisothiazole product?
A2: The formation of multiple isomers can be influenced by substituents on the isothiazole ring and the reaction conditions. While C4 is the preferred site, substitution at other positions can occur. To enhance selectivity:
-
Control the Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the formation of kinetic byproducts.
-
Choice of Nitrating Agent: A less aggressive nitrating agent may improve selectivity. Standard "mixed acid" (concentrated H₂SO₄ and HNO₃) is highly effective but can be harsh.[1][2] Consider alternatives like nitric acid in acetic anhydride or trifluoroacetic anhydride, which have been used for similar five-membered heterocycles.[3][4]
Q3: The isothiazole ring appears to be cleaving or degrading during the reaction. What causes this and how can it be prevented?
A3: The isothiazole ring can be susceptible to cleavage under harsh reaction conditions.[5] The strong acidic environment of mixed-acid nitration can lead to ring opening or decomposition, often resulting in a dark, tarry reaction mixture.
-
Temperature Management: Strictly control the temperature. Add the nitrating agent slowly and ensure efficient cooling to dissipate the heat generated during the exothermic reaction.
-
Milder Conditions: If degradation persists, explore milder nitrating systems that do not require highly concentrated sulfuric acid.
Q4: My reaction has resulted in a dark brown or black tar instead of a clean product. What happened?
A4: Tar formation is a common issue with nitration reactions and typically indicates oxidative side reactions or polymerization of the starting material or product.[6]
-
Oxidation: Nitric acid is a powerful oxidizing agent. Overheating or using an excessive amount of nitric acid can lead to the oxidation of the isothiazole ring.
-
Substrate Purity: Ensure your starting isothiazole is pure, as impurities can often act as catalysts for polymerization or decomposition.
-
Controlled Reagent Addition: Add the nitrating agent dropwise to the isothiazole solution to maintain control over the reaction rate and temperature.
Q5: The reaction is very slow or does not proceed to completion. What are the potential causes?
A5: Incomplete conversion can be due to several factors:
-
Insufficiently Activating Conditions: If the isothiazole ring is substituted with strongly electron-withdrawing groups, it will be deactivated towards electrophilic substitution, and more forcing conditions (e.g., higher temperature or stronger acid) may be required. However, this increases the risk of side reactions.[7]
-
Reagent Quality: Ensure that the nitric and sulfuric acids are of high concentration and not contaminated with water, as water can inhibit the formation of the active electrophile, the nitronium ion (NO₂⁺).[2][8]
Q6: I am observing reddish-brown fumes from my reaction. Is this normal and what precautions should I take?
A6: Yes, the evolution of reddish-brown gas is common during nitration reactions. This gas is nitrogen dioxide (NO₂), which is a byproduct of the reaction.[9] Nitrogen dioxide is toxic and a respiratory irritant. All nitration reactions must be performed in a well-ventilated fume hood. [9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Formation of multiple isomers. | Maintain low temperature (0-5 °C). Consider a milder nitrating agent like HNO₃/acetic anhydride.[3][4] |
| Ring opening or decomposition. | Add nitrating agent slowly with efficient cooling. Ensure the temperature does not exceed 10 °C.[5] | |
| Formation of Tar | Oxidative side reactions due to overheating or excess nitric acid. | Maintain strict temperature control. Use the stoichiometric amount of nitric acid.[6] |
| Impure starting material. | Purify the starting isothiazole before the reaction. | |
| Incomplete Reaction | Deactivated substrate (electron-withdrawing groups present). | Consider stronger nitrating conditions (e.g., fuming H₂SO₄/HNO₃), but monitor closely for degradation. |
| Poor quality of reagents (e.g., wet acids). | Use fresh, concentrated nitric and sulfuric acids.[8] | |
| Product Fails to Precipitate During Workup | The product is soluble in the acidic aqueous layer or the workup volume is too large. | Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃, NaOH solution) while cooling in an ice bath. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[7] |
Quantitative Data from Related Heterocycle Nitrations
The following table summarizes yields for the nitration of isoxazole, a close structural analog of isothiazole, using different nitrating agents. This data can provide a benchmark for expected outcomes.
| Substrate | Nitrating Agent | Product | Yield (%) | Reference |
| Isoxazole | HNO₃ / (CF₃CO)₂O | 4-Nitroisoxazole | 73% | [3] |
| 5-Methylisoxazole | HNO₃ / (CF₃CO)₂O | 5-Methyl-4-nitroisoxazole | 64% | [3] |
| 3,5-Dimethylisoxazole | HNO₃ / (CF₃CO)₂O | 3,5-Dimethyl-4-nitroisoxazole | 72% | [3] |
| 3,5-Dimethylisoxazole | (CH₃)₄NNO₃ / Tf₂O | 3,5-Dimethyl-4-nitroisoxazole | 96% | [3] |
Experimental Protocols
General Protocol for the Nitration of Isothiazole using Mixed Acid
Disclaimer: This procedure involves highly corrosive and reactive chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. The reaction must be performed in a chemical fume hood.
Materials:
-
Isothiazole (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the isothiazole.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid to the isothiazole while maintaining the temperature at 0-5 °C. Stir until a homogeneous solution is formed.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Nitration: Add the prepared nitrating mixture dropwise to the isothiazole solution via the dropping funnel. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a beaker filled with crushed ice. This step is highly exothermic and should be done with caution.
-
Workup:
-
If a precipitate forms, collect the solid product by vacuum filtration, wash it with cold water until the filtrate is neutral, and dry it.
-
If no precipitate forms, carefully neutralize the cold aqueous solution with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is ~7. This must be done slowly in an ice bath to control the exotherm.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
Caption: Reaction scheme for the nitration of isothiazole.
Caption: Troubleshooting workflow for isothiazole nitration.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 4-Nitroisothiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-nitroisothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered during experiments with this class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why are this compound compounds often poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound compounds is primarily due to their molecular structure. The this compound core is a relatively nonpolar, aromatic heterocyclic system. The nitro group, while polar, can participate in strong intermolecular interactions in the crystal lattice, leading to high lattice energy that is difficult for water molecules to overcome. Physicochemical data for the parent compound, this compound, indicates a low water solubility (log10 of water solubility in mol/l = -1.65) and a positive octanol/water partition coefficient (logP = 1.051), which suggests a preference for a more lipid-like environment over an aqueous one.[1]
Q2: My this compound derivative is also insoluble in common organic solvents. What could be the reason?
A2: High melting points and poor solubility in organic solvents are often indicative of strong crystal lattice forces. The planar nature of the isothiazole ring and the presence of the nitro group can lead to efficient crystal packing and strong intermolecular forces, such as π-π stacking and dipole-dipole interactions. These forces must be overcome for the compound to dissolve.
Q3: What are the initial steps I should take to solubilize a new this compound compound for in vitro screening?
A3: For initial in vitro assays, it is common to prepare a concentrated stock solution in an organic solvent, which is then diluted into the aqueous assay buffer.
-
Start with a strong water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power.
-
If DMSO fails, consider other solvents. N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be effective alternatives.
-
Use gentle heating and sonication. Warming the solution can help overcome the activation energy of dissolution. Sonication can break up solid aggregates and increase the surface area for dissolution.
-
Assess kinetic solubility. When diluting the DMSO stock into your aqueous buffer, be mindful of precipitation. The concentration at which the compound begins to precipitate is its kinetic solubility. It is crucial to keep the final concentration of the organic solvent in your assay low (typically <1%) to avoid artifacts.
Troubleshooting Guides
Issue 1: Compound precipitates from DMSO stock upon addition to aqueous buffer.
This is a common problem when the aqueous solubility of the compound is very low. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
If your this compound derivative has an acidic or basic functional group, altering the pH of the aqueous buffer can significantly increase its solubility.
-
For acidic compounds: Increasing the pH will deprotonate the acidic group, forming a more soluble salt.
-
For basic compounds: Decreasing the pH will protonate the basic group, leading to the formation of a more soluble salt.
Experimental Protocol: pH Adjustment for Solubilization
-
Determine the pKa of your compound (experimentally or by in silico prediction).
-
Prepare a series of buffers with pH values spanning a range around the pKa (e.g., for an acidic compound with an estimated pKa of 5, prepare buffers at pH 6.0, 6.5, 7.0, 7.4, and 8.0).
-
Prepare a concentrated stock solution of your compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock to each buffer to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours).
-
Select the lowest pH (for acidic compounds) or highest pH (for basic compounds) that maintains solubility and is compatible with your experimental system.
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes.
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range in Final Formulation | Notes |
| Ethanol | 1-20% | Generally well-tolerated in many in vitro and in vivo systems. |
| Propylene Glycol | 1-30% | A common vehicle for oral and parenteral formulations. |
| Polyethylene Glycol (PEG 300/400) | 5-50% | Can significantly increase the solubility of poorly soluble compounds. |
| Glycerol | 1-20% | Increases viscosity; may be suitable for certain formulations. |
Experimental Protocol: Co-solvent Screening
-
Prepare a 10 mM stock solution of your this compound compound in DMSO.
-
Create a series of vehicle blanks containing different percentages of a co-solvent (e.g., 10%, 20%, 30% PEG 400) in your aqueous buffer.
-
Add the DMSO stock to each co-solvent blend to the desired final concentration.
-
Vortex and observe for precipitation.
-
Determine the minimum co-solvent concentration required to maintain solubility.
-
Run a vehicle control in your assay to ensure the co-solvent concentration does not affect the experimental outcome.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that is more water-soluble.
Table 2: Commonly Used Cyclodextrins
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity; widely used. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility; often used in parenteral formulations. |
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v).
-
Add an excess amount of the solid this compound compound to each HP-β-CD solution.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.
Issue 2: Poor bioavailability in vivo despite achieving solubility in the formulation.
This may indicate that the compound is precipitating in the gastrointestinal tract upon administration or has poor permeability. Advanced formulation strategies can help maintain the compound in a soluble or readily absorbable state.
Converting the crystalline form of a drug to a higher-energy amorphous state can improve its dissolution rate and solubility.[2] Solid dispersions involve dispersing the drug in an inert carrier, usually a polymer, at the molecular level.
Table 3: Common Polymers for Solid Dispersions
| Polymer | Abbreviation | Common Application |
| Polyvinylpyrrolidone | PVP | Solvent evaporation, Hot-melt extrusion |
| Hydroxypropyl Methylcellulose | HPMC | Solvent evaporation, Hot-melt extrusion |
| Polyethylene Glycol | PEG | Fusion method, Hot-melt extrusion |
| Copolymers (e.g., Soluplus®) | - | Hot-melt extrusion |
Experimental Workflow: Preparation of a Solid Dispersion by Solvent Evaporation
Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution velocity.
Experimental Workflow: Nanosuspension Preparation by Wet Milling
Logical Decision-Making for Solubility Enhancement
The choice of a solubilization strategy depends on the stage of research and the specific requirements of the experiment. The following diagram outlines a logical approach to selecting an appropriate method.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Nitroisothiazole Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 4-nitroisothiazole.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the nitro group at the C4 position makes the this compound ring susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of functional groups by displacing a suitable leaving group at positions activated by the nitro group.
Frequently Asked Questions (FAQs)
Q1: At which position on the this compound ring is nucleophilic aromatic substitution most likely to occur?
A1: Nucleophilic attack is most favored at positions ortho or para to the electron-withdrawing nitro group. In the case of this compound, this activating effect makes positions C3 and C5 susceptible to nucleophilic attack, provided a suitable leaving group is present at one of these positions.
Q2: What are common leaving groups for SNAr reactions on nitro-activated heterocyclic systems?
A2: Halogens (F, Cl, Br, I) are common leaving groups. Fluoride is often the best leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack.
Q3: My SNAr reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?
A3: Several factors can contribute to a slow SNAr reaction. Consider the following troubleshooting steps:
-
Insufficient activation: The electron-withdrawing power of the nitro group is crucial. Ensure the purity of your this compound starting material.
-
Poor leaving group: If you are using a less reactive leaving group (e.g., Cl or Br), you may need to use more forcing reaction conditions.
-
Nucleophile strength: A weak nucleophile will react more slowly. If possible, consider using a stronger nucleophile or a catalyst to enhance its reactivity.
-
Solvent effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, increasing its reactivity.
-
Temperature: Increasing the reaction temperature can often accelerate the reaction rate. However, be cautious of potential side reactions or decomposition at elevated temperatures.
Troubleshooting Guide: SNAr Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Reaction temperature too low. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Poor solubility of starting materials. | Use a co-solvent or a different polar aprotic solvent to improve solubility. | |
| Deactivated nucleophile. | If using an amine nucleophile, ensure the reaction is not too acidic, as protonation will reduce its nucleophilicity. The use of a non-nucleophilic base can be beneficial. | |
| Formation of multiple products | Competing reaction sites. | If your substrate has multiple potential leaving groups, consider using a more regioselective nucleophile or protecting other reactive sites. |
| Side reactions due to high temperature. | Lower the reaction temperature and extend the reaction time. | |
| Ring-opening of the isothiazole core | Use of a strong, hard nucleophile. | Opt for softer nucleophiles. Hard nucleophiles like hydroxide can lead to ring cleavage. |
| Harsh reaction conditions. | Use milder bases and lower reaction temperatures. |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
Reaction Setup: To a solution of the 4-nitro-5-halo-isothiazole (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C, depending on the reactivity of the nucleophile and the leaving group.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for SNAr Troubleshooting
Section 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a key transformation, providing access to 4-aminoisothiazole derivatives which are valuable precursors for further functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing an aromatic nitro group to an amine?
A1: Common methods include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel with H₂ gas) and chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).
Q2: My reduction of this compound is giving a low yield of the desired 4-aminoisothiazole. What could be the problem?
A2: Low yields can result from several factors:
-
Incomplete reaction: The reducing agent may be insufficient or deactivated. Ensure you are using a fresh, active catalyst or a sufficient excess of the metal reductant.
-
Side reactions: The isothiazole ring can be sensitive to certain reducing conditions, potentially leading to ring cleavage.
-
Product instability: The resulting 4-aminoisothiazole may be unstable under the reaction or work-up conditions. Some aminothiazoles are known to be unstable in aqueous media.[1]
Q3: Are there any milder alternatives for the reduction of the nitro group?
A3: Yes, reagents like sodium dithionite (Na₂S₂O₄) or transfer hydrogenation using ammonium formate with Pd/C can be milder alternatives to high-pressure hydrogenation or strongly acidic metal reductions.
Troubleshooting Guide: Nitro Group Reduction
| Problem | Possible Cause | Suggested Solution |
| Incomplete reaction | Inactive catalyst (for hydrogenation). | Use a fresh batch of catalyst. Ensure the reaction is properly flushed with hydrogen. |
| Insufficient reducing agent. | Increase the equivalents of the reducing agent (e.g., metal, SnCl₂). | |
| Product decomposition | Harsh acidic conditions. | Consider using a milder reducing agent that does not require strong acid, such as sodium dithionite. |
| Product instability during work-up. | Minimize exposure to aqueous or acidic conditions during work-up. Extract the product quickly into an organic solvent. | |
| Low recovery of product | Product is water-soluble. | If the resulting amine is polar, it may have significant water solubility. Saturate the aqueous layer with NaCl before extraction to improve partitioning into the organic layer. |
Experimental Protocol: Reduction of this compound using Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and stir for several hours, or gently heat to 50-60 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of ~8-9. Caution: This can be exothermic.
-
Extraction: Extract the mixture with ethyl acetate. The product may be in the organic or aqueous layer depending on its polarity.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or crystallization.
Decision Pathway for Nitro Group Reduction
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
For 4-nitroisothiazoles bearing a halogen at a different position (e.g., 3- or 5-halo-4-nitroisothiazole), palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation, respectively.
Frequently Asked Questions (FAQs)
Q1: Can I perform a Suzuki-Miyaura coupling on a halo-4-nitroisothiazole?
A1: Yes, this is a feasible reaction. However, the strong electron-withdrawing effect of the nitro group can influence the reactivity of the C-X bond and may require careful optimization of the catalyst system and reaction conditions.
Q2: What are the key parameters to optimize in a Suzuki-Miyaura or Buchwald-Hartwig reaction?
A2: The critical parameters include the choice of palladium precursor, the ligand, the base, and the solvent. The reaction temperature and time are also important. For electron-deficient systems like this compound, electron-rich and bulky phosphine ligands are often effective.
Q3: I am observing significant amounts of dehalogenated byproduct in my cross-coupling reaction. How can I minimize this?
A3: Dehalogenation can be a significant side reaction. To minimize it, you can:
-
Use a less reactive base: Strong bases can sometimes promote hydrodehalogenation. Consider using a milder base like K₂CO₃ or Cs₂CO₃.
-
Lower the reaction temperature: Higher temperatures can favor side reactions.
-
Choose a different ligand/catalyst system: Some catalyst systems are more prone to dehalogenation than others. Screening different ligands can be beneficial.
Troubleshooting Guide: Cross-Coupling Reactions
| Problem | Possible Cause | Suggested Solution |
| Low reaction conversion | Catalyst deactivation. | Use a pre-catalyst or ensure anaerobic conditions. The ligand-to-metal ratio can also be optimized. |
| Inappropriate base. | The choice of base is crucial and substrate-dependent. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | |
| Homocoupling of the boronic acid (Suzuki) | Reaction conditions favor homocoupling. | Ensure an inert atmosphere. The presence of oxygen can promote homocoupling. Adjusting the stoichiometry of the reagents may also help. |
| Low yield of amination product (Buchwald-Hartwig) | Steric hindrance. | Use a bulkier phosphine ligand which can facilitate the reductive elimination step. |
| Incompatible base. | Strong bases like NaOtBu or LiHMDS are often required, but their compatibility with other functional groups should be considered. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-4-nitroisothiazole
-
Reaction Setup: In a reaction vessel, combine the halo-4-nitroisothiazole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry it, and concentrate it. Purify the residue by column chromatography.
Comparative Data for Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | 85 |
| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 | 78 |
| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 65 |
| 4 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | 92 |
Note: This table presents hypothetical data for illustrative purposes, as specific yields for this compound were not found in the initial search. The conditions are based on general protocols for Suzuki couplings of halo-heterocycles.
Workflow for Optimizing a Suzuki-Miyaura Coupling Reaction
References
Technical Support Center: Stability of 4-Nitroisothiazole Complexes in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitroisothiazole complexes. The information provided is intended to help address common stability issues encountered during experimental work.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of my this compound complex in biological assays.
This is a common observation that can often be attributed to the degradation of the compound in the assay medium. Follow the troubleshooting workflow below to diagnose and address the potential instability.
Caption: Troubleshooting workflow for investigating the instability of this compound complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound complexes in solution?
A1: The stability of this compound complexes can be influenced by several factors:
-
pH: The isothiazole ring, particularly in related isothiazolone compounds, can be susceptible to hydrolysis under alkaline conditions. Acidic conditions may also affect stability, though some complexes show stability in acidic media.
-
Light: The nitroaromatic nature of these compounds suggests a potential for photodegradation upon exposure to UV or even ambient light.[1][2][3]
-
Temperature: While some platinum(II) this compound complexes have been shown to be thermally stable at room temperature, elevated temperatures during experiments (e.g., 37°C incubation) could accelerate degradation.[4]
-
Nucleophiles: The electron-withdrawing nitro group can activate the isothiazole ring, making it susceptible to nucleophilic attack. Common nucleophiles in experimental buffers (e.g., thiols like dithiothreitol or glutathione) could potentially react with and degrade the complex.
-
Solvent: The choice of solvent can impact stability. While some complexes are stable in organic solvents like acetone, aqueous solutions may facilitate hydrolytic degradation pathways.[4]
Q2: Are there any known degradation pathways for this compound complexes?
A2: While specific degradation pathways for a broad range of this compound complexes are not extensively documented, several potential pathways can be inferred from the chemistry of isothiazoles and nitroaromatic compounds:
-
Isothiazole Ring Opening: Under hydrolytic (especially alkaline) or photolytic stress, the isothiazole ring may undergo cleavage.[5]
-
Nucleophilic Aromatic Substitution: The nitro group activates the isothiazole ring, making it susceptible to nucleophilic attack. This can lead to the displacement of substituents on the ring or addition to the ring followed by rearrangement.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, which would significantly alter the electronic properties and potentially the biological activity of the complex.
-
Photodegradation: Similar to other nitroaromatic compounds, photodegradation can lead to the formation of various products, including nitrophenols, and other ring-opened and rearranged products.[1][2][3]
Caption: Potential degradation pathways for this compound complexes in solution.
Q3: How can I assess the stability of my this compound complex in a specific experimental solution?
A3: A systematic approach to assessing stability involves incubating your complex in the experimental solution under various conditions and monitoring its concentration over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section.
Q4: Are there any general recommendations for handling and storing this compound complexes to minimize degradation?
A4: Yes, the following best practices are recommended:
-
Storage: Store solid compounds and stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Solution Preparation: Prepare fresh solutions for each experiment whenever possible. If using stock solutions, minimize freeze-thaw cycles by preparing single-use aliquots.
-
Experimental Conditions: During experiments, protect solutions from direct light, especially if they are to be incubated for extended periods. Consider the pH of your buffers and if a particular pH is necessary for your assay, be aware of its potential impact on your compound's stability.
Data Presentation
Table 1: Stability of Platinum(II) this compound Complexes
| Complex ID | Thermal Decomposition Temperature (°C) | Stability in Acetone Solution | Notes |
| C1-C2, C4-C5 | > 200 | Stable, no isomerization or decomposition observed | Stored at room temperature, away from light.[4] |
| C3 | > 130 | Stable, no isomerization or decomposition observed | Stored at room temperature, away from light.[4] |
Experimental Protocols
Protocol 1: Assessing the Stability of a this compound Complex in Solution using HPLC
Objective: To determine the degradation rate and half-life of a this compound complex in a specific solution (e.g., aqueous buffer, cell culture medium).
Materials:
-
This compound complex of interest
-
High-purity solvent for stock solution (e.g., DMSO, acetonitrile)
-
Experimental solution (e.g., phosphate-buffered saline pH 7.4, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a suitable modifier like formic acid or ammonium acetate)
-
Incubator or water bath set to the desired experimental temperature
-
Amber vials to protect from light
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound complex in a suitable organic solvent.
-
Preparation of Test Solution: Dilute the stock solution with the experimental solution to the final desired concentration for your assay. Prepare enough volume for all time points.
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential reaction (e.g., by adding an equal volume of cold acetonitrile). Analyze this sample by HPLC to determine the initial peak area of the parent compound.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and process it as in step 3.
-
HPLC Analysis: Analyze all samples by HPLC under the same conditions.
-
Data Analysis:
-
Plot the peak area of the parent compound against time.
-
Calculate the percentage of the compound remaining at each time point relative to the time 0 sample.
-
Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Calculate the half-life (t½) of the compound using the equation: t½ = 0.693 / k.
-
Protocol 2: Forced Degradation Studies
Objective: To identify potential degradation pathways and degradation products of a this compound complex under stress conditions.
Procedure:
-
Prepare Solutions: Prepare solutions of the this compound complex in various stress media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Neutral: Purified water or buffer at neutral pH
-
Oxidative: 3% H₂O₂
-
-
Incubation:
-
For hydrolytic and oxidative stress, incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
For photolytic stress, expose a solution of the compound to a light source compliant with ICH Q1B guidelines. Keep a control sample in the dark.
-
For thermal stress, store the solid compound and a solution at an elevated temperature.
-
-
Analysis: Analyze the stressed samples by LC-MS to identify and characterize any degradation products. Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks. The mass-to-charge ratio (m/z) of the new peaks can provide information about the molecular weight of the degradation products.
References
Troubleshooting low efficacy in biological assays of 4-Nitroisothiazole derivatives
Welcome to the technical support center for 4-Nitroisothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows lower than expected efficacy or inconsistent results in my biological assay. What are the common causes?
Low efficacy or poor reproducibility with this compound derivatives can stem from several factors related to the compound's physicochemical properties and the assay conditions. Key areas to investigate include:
-
Compound Purity and Integrity: Inconsistent synthesis or purification can lead to batch-to-batch variability. Residual solvents or impurities may interfere with the biological assay.
-
Solubility Issues: this compound derivatives, like many heterocyclic compounds, can have poor aqueous solubility. If the compound precipitates in the assay medium, its effective concentration will be lower than intended, leading to artificially low efficacy.
-
Compound Stability: The compound may be unstable under specific experimental conditions, such as in certain solvents (e.g., DMSO), at a particular pH, or when exposed to light. Degradation over time will reduce the concentration of the active compound.[1][2]
-
Non-Specific Binding: The compound might bind non-specifically to plastics or other components in the assay system, reducing the amount available to interact with the biological target.
-
Assay Interference: The derivative itself may interfere with the assay's detection method. For example, it could be colored, fluorescent, or quench the signal of a reporter molecule, leading to inaccurate readings.
-
Metabolic Activation Requirement: The bioactivity of some nitroaromatic compounds depends on the enzymatic reduction of the nitro group.[3][4] If the assay system (e.g., a purified enzyme assay) lacks the necessary cellular machinery for this reduction, the compound may appear inactive.
Q2: I'm observing precipitation when I dilute my this compound derivative from a DMSO stock into my aqueous assay buffer. How can I resolve this?
This is a common issue related to poor aqueous solubility. Here are several strategies to address it:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and affect enzyme activity.
-
Modify Dilution Method: Instead of adding a small volume of your DMSO stock directly to a large volume of aqueous buffer, try adding the buffer to your DMSO stock dropwise while vortexing. This more gradual change in solvent polarity can help keep the compound in solution.
-
Use a Surfactant: For compounds with very low aqueous solubility, consider incorporating a small, non-toxic concentration of a surfactant like Tween-80 into your assay buffer. It is crucial to include a vehicle control with the surfactant alone to confirm it doesn't interfere with your assay.
-
Check for Salt-Out Effects: High salt concentrations in buffers like PBS can sometimes cause compounds to precipitate. If your assay permits, try using a buffer with a lower salt concentration.
Q3: My compound is active in a cell-based assay but shows no activity in a corresponding purified enzyme assay. What could be the reason?
This discrepancy often points to the compound's mechanism of action or metabolic requirements.
-
Requirement for Metabolic Activation: As mentioned, many nitro compounds require intracellular nitroreductases to be reduced to their active form.[3][4] A purified enzyme assay will lack these necessary components, and thus the compound will appear inactive.
-
Cellular Accumulation: The compound may need to accumulate inside the cell to reach a high enough concentration to be effective.
-
Indirect Mechanism of Action: In the cellular context, the compound might not be acting directly on the target enzyme but rather on an upstream signaling pathway that modulates the enzyme's activity.
Q4: How can I test for non-specific assay interference from my this compound derivative?
To determine if your compound is a "false positive" hit due to assay interference, you can perform the following control experiments:
-
Test for Autofluorescence/Colorimetric Interference: Run a control plate where you add your compound to the assay buffer and detection reagents without the biological target (e.g., enzyme or cells). Any signal detected will be due to the compound's intrinsic properties.
-
Assess Redox Activity: Some compounds can be redox-active and interfere with assays that use redox-sensitive probes. You can use counter-screens with known redox-cycling agents to evaluate this possibility.
-
Check for Aggregation: Compound aggregates can non-specifically inhibit enzymes. A common test is to perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely due to aggregation.
Troubleshooting Guides
Guide 1: Low Efficacy in Enzyme Inhibition Assays
This guide provides a step-by-step approach to troubleshoot low potency of this compound derivatives in enzyme inhibition assays.
Troubleshooting Workflow for Low Efficacy in Enzyme Inhibition Assays
Caption: A logical workflow for troubleshooting low efficacy in enzyme inhibition assays.
Guide 2: Low Efficacy in Antimicrobial Assays
This guide addresses common issues when evaluating this compound derivatives for antimicrobial activity.
Troubleshooting Workflow for Low Efficacy in Antimicrobial Assays
Caption: A logical workflow for troubleshooting low efficacy in antimicrobial assays.
Data Presentation
The biological activity of this compound derivatives can vary significantly based on their specific substitutions. The following tables summarize representative quantitative data from the literature for different biological activities.
Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity
| Compound Class | Example Derivative | Target | IC₅₀ (µM) | Reference |
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Derivative with specific aromatic substituent | hMAO-B | Varies (low µM) | [5][6] |
| Heterocyclic Dienones | Thiophene derivative CD14 | hMAO-B | 0.036 | [7] |
| Thiosemicarbazones | Methoxyethyl-substituted derivative | hMAO-B | 0.042 | [8] |
Table 2: Antimicrobial Activity
| Compound Class | Test Organism | Assay Type | MIC (µg/mL) | Reference |
| Nitrothiazole-Mannich bases | Mycobacterium tuberculosis | Broth Microdilution | 0.24 µM | [9] |
| Nitrothiazole derivatives | Anaerobic bacteria | Not specified | "Extremely low" | [10] |
| Nitrothiazole-Thiazolidinone Hybrids | Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | 0.25 | [11] |
| 2-Amino-5-nitrothiazole derivatives | Various bacteria and fungi | Not specified | Varies | [12] |
Signaling Pathways
Monoamine Oxidase B (MAO-B) Signaling Pathway
MAO-B is a key enzyme in the catabolism of neurotransmitters like dopamine. Its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. This compound derivatives have been investigated as potential MAO-B inhibitors.
Caption: Inhibition of the MAO-B pathway by a this compound derivative.
Experimental Protocols
Protocol 1: In Vitro Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and literature sources.[5][13][14]
Principle: The assay measures hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate. In the presence of a developer enzyme (e.g., horseradish peroxidase) and a probe, H₂O₂ generates a fluorescent product. The rate of fluorescence increase is proportional to MAO-B activity, and a decrease in this rate indicates inhibition.
Materials:
-
MAO-B Enzyme (human, recombinant)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Benzylamine)
-
Developer Enzyme
-
Fluorescent Probe (e.g., GenieRed Probe, Amplex Red)
-
Positive Control Inhibitor (e.g., Selegiline)
-
Test this compound Derivatives
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test this compound derivatives and the positive control (Selegiline) in MAO-B Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
-
Reaction Setup: In a 96-well black plate, add the following to appropriate wells:
-
Enzyme Control: 50 µL of MAO-B Enzyme Solution and 10 µL of Assay Buffer.
-
Inhibitor Wells: 50 µL of MAO-B Enzyme Solution and 10 µL of each test compound dilution.
-
Positive Control: 50 µL of MAO-B Enzyme Solution and 10 µL of Selegiline dilution.
-
-
Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Prepare a Substrate Solution containing the MAO-B Substrate, Developer, and Fluorescent Probe in Assay Buffer. Add 40 µL of this solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-40 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a suitable equation to determine the IC₅₀ value.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[11][15][16][17]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Test this compound Derivatives
-
Standard antimicrobial agent (positive control)
-
96-well clear, sterile microplates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of broth to wells in columns 2 through 12.
-
Prepare a stock solution of the test compound at 4x the highest desired final concentration. Add 100 µL of this stock to column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no compound, no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
References
- 1. benchchem.com [benchchem.com]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svedbergopen.com [svedbergopen.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Oxygen dependence of cellular uptake of EF5 [2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)a cet amide] : analysis of drug adducts by fluorescent antibodies vs bound radioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. integra-biosciences.com [integra-biosciences.com]
Technical Support Center: Strategies for Reducing the Toxicity of 4-Nitroisothiazole-Based Compounds in Healthy Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating the off-target toxicity of 4-nitroisothiazole-based compounds. This resource provides detailed troubleshooting guides for common experimental hurdles, answers to frequently asked questions, comprehensive experimental protocols, and a summary of key cytotoxicity data.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound compounds.
Issue 1: High Variability in Cell Viability Assay (MTT Assay) Results
Question: My MTT assay results show significant variability between replicates when testing my this compound compound. What could be the cause, and how can I troubleshoot this?
Answer: High variability in MTT assays can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Incomplete Solubilization of Formazan Crystals:
-
Problem: The purple formazan crystals, the product of MTT reduction by viable cells, may not fully dissolve, leading to inaccurate absorbance readings.
-
Solution: Ensure complete solubilization by adding a sufficient volume of a suitable solvent like DMSO or a solution of SDS in HCl. Mix thoroughly by gentle pipetting or shaking until no visible crystals remain.
-
-
Interference of the Compound with the MTT Assay:
-
Problem: Some compounds can chemically reduce the MTT reagent or interact with the formazan product, leading to false-positive or false-negative results. Nitroaromatic compounds, in particular, can have reducing properties.
-
Solution: Run a control experiment with your compound in cell-free media containing MTT to check for any direct reduction of the reagent. If interference is observed, consider using an alternative viability assay such as the neutral red uptake assay.
-
-
Cell Seeding Inconsistency:
-
Problem: Uneven cell distribution in the wells of the microplate is a common source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
DMSO Cytotoxicity:
-
Problem: The solvent used to dissolve the this compound compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Determine the maximum concentration of DMSO your cells can tolerate without a significant loss of viability by running a dose-response curve for DMSO alone. Keep the final DMSO concentration in your experiments below this toxic threshold, typically under 0.5%.
-
Issue 2: Inconsistent Results in Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Dye)
Question: I'm using the JC-1 dye to assess mitochondrial membrane potential after treatment with a this compound derivative, but my results are inconsistent. What are the common pitfalls?
Answer: The JC-1 assay is sensitive to several experimental parameters. Here’s how to troubleshoot common issues:
-
Suboptimal JC-1 Concentration:
-
Problem: The concentration of JC-1 needs to be optimized for your specific cell type and experimental conditions.
-
Solution: Perform a titration experiment to determine the optimal JC-1 concentration that gives a robust red/green fluorescence ratio in your control cells. A starting concentration of 2 µM is often recommended.
-
-
Temperature and pH Sensitivity:
-
Problem: The JC-1 dye is sensitive to changes in temperature and pH.
-
Solution: Ensure all reagents and buffers are warmed to 37°C before use and that the pH is maintained at 7.4.
-
-
Photobleaching:
-
Problem: JC-1 is light-sensitive and can photobleach upon prolonged exposure to light.
-
Solution: Protect the JC-1 stock solution and stained cells from light as much as possible by working in a darkened environment and storing the dye in the dark.
-
-
Use of a Positive Control:
-
Problem: Without a positive control, it's difficult to confirm that the assay is working correctly.
-
Solution: Always include a positive control, such as the mitochondrial uncoupler CCCP (carbonyl cyanide m-chlorophenyl hydrazone), to induce mitochondrial depolarization and ensure that you can detect a shift from red to green fluorescence.
-
Issue 3: Poor or No Amplification in RT-qPCR for Gene Expression Analysis
Question: I am trying to measure the effect of a this compound compound on the expression of TP53 and MYCN using RT-qPCR, but I'm getting weak or no amplification. What should I check?
Answer: RT-qPCR issues can arise from multiple steps in the workflow. Here is a troubleshooting checklist:
-
RNA Quality and Integrity:
-
Problem: Degraded or impure RNA will lead to poor reverse transcription and subsequent qPCR amplification.
-
Solution: Assess the quality and integrity of your RNA using a spectrophotometer (checking A260/280 and A260/230 ratios) and by running an aliquot on an agarose gel to visualize intact ribosomal RNA bands.
-
-
Primer Design and Validation:
-
Problem: Poorly designed primers can result in inefficient amplification or the formation of primer-dimers.
-
Solution: Design primers that span an exon-exon junction to avoid amplification of any contaminating genomic DNA. Validate your primers by running a melt curve analysis to ensure a single, specific product is amplified.
-
-
Presence of PCR Inhibitors:
-
Problem: Contaminants from the RNA extraction process can inhibit the reverse transcriptase or DNA polymerase.
-
Solution: Dilute your RNA or cDNA template to reduce the concentration of inhibitors. If inhibition persists, re-purify your RNA using a different method or include an inhibitor-removal step.
-
-
Incorrect Thermal Cycling Parameters:
-
Problem: The annealing temperature and extension time may not be optimal for your specific primers and target.
-
Solution: Optimize the annealing temperature by running a gradient PCR. Ensure the extension time is sufficient for the length of your amplicon.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity associated with nitroaromatic compounds like 4-nitroisothiazoles?
A1: The toxicity of many nitroaromatic compounds is linked to the bioreduction of the nitro group.[1] This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, which can cause DNA damage and oxidative stress.[1] The inclusion of a nitro group can increase the mutagenicity and carcinogenicity of a molecule.[2]
Q2: How can the prodrug approach help in reducing the toxicity of this compound-based compounds?
A2: The prodrug strategy is a promising approach to mitigate the toxicity of nitro compounds.[2][3] This involves modifying the active compound into an inactive form (the prodrug) that is converted to the active drug under specific conditions. For example, hypoxia-activated prodrugs are designed to be selectively activated in the low-oxygen environment of solid tumors, thereby sparing healthy, well-oxygenated tissues.[4] This approach can also be used to improve the physicochemical properties of a drug, which can lead to a better toxicity profile.[2]
Q3: Are there any known this compound derivatives that show selective toxicity towards cancer cells?
A3: Yes, for instance, 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) has demonstrated selective cytotoxicity against human hepatocellular carcinoma (Huh7) cells compared to non-cancerous immortalized human hepatocytes (IHHs).[5][6][7]
Q4: What are the key signaling pathways that can be affected by this compound compounds?
A4: Some this compound derivatives have been shown to induce apoptosis. For example, 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) has been reported to cause apoptosis-mediated cell death in Huh7 cells, which is associated with the overexpression of the tumor suppressor gene TP53 and downregulation of the oncogene MYCN.[5][7]
Q5: How can I assess the selectivity of my this compound compound?
A5: To determine the selectivity of your compound, you should test its cytotoxicity on a panel of cancer cell lines and compare the results to its cytotoxicity on non-cancerous, healthy cell lines. The selectivity index (SI) can be calculated as the ratio of the IC50 value in healthy cells to the IC50 value in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Data Presentation
The following tables summarize the cytotoxic activity of a representative this compound-based compound, 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB), against a cancerous and a non-cancerous cell line.
Table 1: Cytotoxicity of 2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) on Huh7 (Hepatocellular Carcinoma) Cells [7]
| Incubation Time (hours) | CC50 (µM) | CC50 (µg/mL) |
| 24 | 19.3 | 4.17 |
| 48 | 16.4 | 3.54 |
| 72 | 16.2 | 3.51 |
Table 2: Cytotoxicity of 2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) on IHH (Immortalized Human Hepatocytes) Cells [7]
| Incubation Time (hours) | CC50 (µg/mL) |
| 24 | 15.75 |
| 48 | 10.63 |
| 72 | 12.10 |
Table 3: Comparison of Cytotoxicity of IsoB and 5-Fluorouracil (5-FU) on Huh7 Cells [7]
| Compound | Incubation Time (hours) | CC50 (µg/mL) |
| IsoB | 72 | 3.51 |
| 5-FU | 72 | 25.25 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cytotoxicity and mechanism of action of this compound-based compounds.
Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest (healthy and cancerous)
-
Complete cell culture medium
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
This protocol can be adapted for both fluorescence microscopy and flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound compound
-
JC-1 dye stock solution (e.g., 1 mg/mL in DMSO)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate (for microscopy) or in a culture flask (for flow cytometry).
-
Treat the cells with the this compound compound at the desired concentrations for the specified time. Include untreated and vehicle controls.
-
For the positive control, treat a separate set of cells with CCCP (e.g., 10 µM) for 10-15 minutes before staining.
-
-
JC-1 Staining:
-
Prepare a fresh JC-1 working solution (e.g., 2 µM) in pre-warmed complete culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS to remove any excess dye.
-
-
Analysis:
-
For Fluorescence Microscopy: Mount the coverslips on microscope slides with a drop of PBS. Observe the cells under a fluorescence microscope using filters for green (monomeric JC-1, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence. Capture images and analyze the ratio of red to green fluorescence.
-
For Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. Quantify the percentage of cells with low and high ΔΨm.
-
Gene Expression Analysis using RT-qPCR
This protocol outlines the key steps for analyzing the expression of target genes like TP53 and MYCN.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (TP53, MYCN) and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit. Follow the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix on ice. For each sample, combine the qPCR master mix, forward and reverse primers for the target or reference gene, cDNA template, and nuclease-free water to the final reaction volume.
-
Set up reactions in triplicate for each gene and each sample. Include a no-template control (NTC) for each primer pair to check for contamination.
-
-
qPCR Amplification:
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative gene expression changes using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control), and express the results as fold change (2^-ΔΔCt).
-
Visualizations
Experimental Workflow for Assessing Compound Toxicity and Selectivity
Caption: Workflow for evaluating the toxicity and selectivity of this compound compounds.
Signaling Pathway: Crosstalk between p53 and MYCN in Apoptosis Regulation
Caption: Simplified signaling pathway of p53 and MYCN crosstalk in apoptosis.
References
- 1. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. elearning.unite.it [elearning.unite.it]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. real-research.com [real-research.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 4-Nitroisothiazole Anticancer Agents
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-nitroisothiazole-based anticancer agents. It provides troubleshooting guidance for common experimental challenges, answers to frequently asked questions, and detailed protocols to enhance the selectivity and efficacy of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound anticancer agents?
This compound derivatives often exert their anticancer effects through the induction of apoptosis (programmed cell death).[1] The presence of the nitro group can also enable these compounds to act as hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced to a reactive species, leading to selective cytotoxicity in cancer cells while sparing healthy, well-oxygenated tissues.
Q2: How can the selectivity of this compound compounds be enhanced?
Several strategies can be employed to improve the tumor selectivity of these agents:
-
Prodrug Approach: Modifying the this compound core into a prodrug that is activated by tumor-specific conditions is a primary strategy. This often involves leveraging the hypoxic tumor microenvironment to reduce the nitro group and release the active cytotoxic agent.
-
Targeted Drug Delivery: Encapsulating the compounds in nanocarriers (e.g., liposomes, nanoparticles) that are targeted to cancer cells can increase their local concentration at the tumor site and reduce systemic exposure.
-
Structural Modification: Rational design of derivatives to increase their affinity for cancer-specific targets, such as overexpressed enzymes or receptors, can enhance selectivity.
Q3: What are the key signaling pathways modulated by isothiazole-based anticancer agents?
Isothiazole and its derivatives have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation. A significant target is the PI3K/Akt signaling pathway , which is often hyperactivated in cancer.[2][3] Inhibition of this pathway can lead to the induction of apoptosis. The apoptotic process itself is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.[2][4]
Q4: What are common off-target effects observed with heterocyclic anticancer compounds like 4-nitroisothiazoles?
Off-target effects are a significant concern and can manifest as:
-
Broad-spectrum cytotoxicity: Similar toxicity levels in both cancer and healthy cell lines, indicating a lack of selectivity.
-
Inhibition of unrelated kinases: The heterocyclic core may interact with the ATP-binding pocket of various kinases.
-
Induction of oxidative stress: Some compounds can increase reactive oxygen species (ROS), leading to cellular damage unrelated to the intended pathway.[5]
-
Mitochondrial membrane potential disruption: This is a common off-target effect that can lead to apoptosis in both healthy and cancerous cells.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound anticancer agents.
| Problem | Possible Cause | Solution |
| Poor aqueous solubility of the compound. | The this compound core is largely hydrophobic. | - Prepare stock solutions in an organic solvent like DMSO.- For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).- Consider formulation strategies such as encapsulation in nanoparticles or liposomes. |
| Inconsistent results in cytotoxicity assays (e.g., MTT assay). | - Compound precipitation in media.- Interference of the nitro group with the assay reagent.- Uneven cell seeding or edge effects in the plate. | - Visually inspect the media for precipitate after adding the compound.- Prepare fresh dilutions immediately before use.- Include appropriate controls, such as media with the compound but no cells, to check for direct reduction of the MTT reagent.- Ensure a homogenous cell suspension before seeding and consider not using the outer wells of the plate to avoid edge effects. |
| High cytotoxicity in normal (non-cancerous) cell lines. | - The compound has inherent, non-specific cytotoxicity.- The concentration used is too high. | - Perform dose-response curves on both cancer and normal cell lines to determine the therapeutic window.- Calculate the Selectivity Index (SI) to quantify the compound's selectivity.- If the SI is low, consider prodrug strategies or targeted delivery to improve selectivity. |
| Low recovery after purification. | - Decomposition of the compound during purification.- Co-elution with impurities. | - Use purification techniques that avoid harsh conditions (e.g., extreme pH, high temperatures).- Optimize chromatographic conditions (e.g., solvent gradient, column type) for better separation. |
Quantitative Data on Cytotoxicity
The following tables summarize the cytotoxic activity (IC50 values) of representative isothiazole and thiazole derivatives against various human cancer cell lines and, where available, normal cell lines. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Table 1: IC50 Values of Isothiazole/Thiazole Derivatives in Cancer Cell Lines
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 6a | OVCAR-4 (Ovarian) | 1.57 | [6] |
| Thiazole-Coumarin Hybrid 6a | MCF-7 (Breast) | 0.30 | [7] |
| Thiazole-Coumarin Hybrid 6a | HCT-116 (Colon) | 0.45 | [7] |
| Thiazole-Coumarin Hybrid 6a | HepG2 (Liver) | 0.38 | [7] |
| Benzothiazole Derivative PB11 | U87 (Glioblastoma) | <0.05 | [2] |
| Benzothiazole Derivative PB11 | HeLa (Cervical) | <0.05 | [2] |
| 4-Methylthiazole | K562 (Leukemia) | 162-230 | [1] |
Table 2: Selectivity Index of Isothiazole/Thiazole Derivatives
| Compound ID/Name | Cancer Cell Line | Normal Cell Line | IC50 Cancer (µM) | IC50 Normal (µM) | Selectivity Index (SI) | Reference |
| Thiazole Derivative 6a | OVCAR-4 (Ovarian) | OCE1 (Ovarian) | 1.57 | 31.89 | 20.3 | [6] |
| Thiazole-Coumarin Hybrid 6a | MCF-7 (Breast) | BJ-1 (Fibroblast) | 0.30 | >50 | >167 | [7] |
| Thiazole-Coumarin Hybrid 6a | HCT-116 (Colon) | BJ-1 (Fibroblast) | 0.45 | >50 | >111 | [7] |
| Thiazole-Coumarin Hybrid 6a | HepG2 (Liver) | BJ-1 (Fibroblast) | 0.38 | >50 | >131 | [7] |
| 4-Methylthiazole | K562 (Leukemia) | PBMNCs | Cytotoxic | Non-toxic | High | [1] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound compound.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the this compound compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Determination of Selectivity Index (SI)
Objective: To quantify the tumor-selective cytotoxicity of a this compound compound.
Procedure:
-
Determine the IC50 value of the compound in the target cancer cell line using the MTT assay (Protocol 1).
-
Determine the IC50 value of the same compound in a non-cancerous (normal) cell line using the same protocol.
-
Calculate the Selectivity Index (SI) using the following formula: SI = (IC50 in normal cell line) / (IC50 in cancer cell line)
A higher SI value indicates a greater selectivity of the compound for the cancer cell line. A compound with an SI greater than 2 is generally considered to have selective cytotoxicity.[8]
Visualizations
Signaling Pathways
Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives, leading to apoptosis.
Caption: A typical experimental workflow for evaluating this compound anticancer agents.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-NQO induces apoptosis via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 8. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Scaling Up 4-Nitroisothiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-nitroisothiazole, with a focus on scaling up the process. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the direct nitration of isothiazole. This is typically achieved using a nitrating agent, which is a mixture of a nitric acid source and a strong acid catalyst. Common nitrating mixtures include concentrated nitric acid with sulfuric acid, or nitric acid with acetic anhydride.[1] The choice of nitrating agent and reaction conditions can influence the yield and selectivity of the reaction.
Q2: What are the primary safety concerns when scaling up the nitration of isothiazole?
A2: Scaling up nitration reactions presents significant safety challenges. These reactions are highly exothermic and can lead to thermal runaway if not properly controlled. Key safety concerns include the potential for over-pressurization of the reactor, the formation of unstable or explosive byproducts, and the corrosive nature of the strong acids used. It is crucial to have robust temperature control, adequate mixing, and a thorough understanding of the reaction's thermal profile before attempting a large-scale synthesis.
Q3: How can the formation of isomers and other byproducts be minimized?
A3: The nitration of isothiazole can potentially yield other isomers, such as 5-nitroisothiazole, although the 4-position is generally favored. The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions. For instance, nitration with nitric acid in trifluoroacetic anhydride has been used for various five-membered heterocycles to achieve mononitration.[1] Careful control of temperature and reaction time is also critical to prevent over-nitration or degradation of the starting material and product. The formation of nitrogen dioxide (NO2) is a common byproduct in nitration reactions, which is a toxic reddish-brown gas.[2][3]
Q4: What are the recommended methods for purifying this compound at a larger scale?
A4: Purification of this compound on a larger scale typically involves several steps. After the reaction is complete, the mixture is usually quenched by carefully adding it to ice or cold water to precipitate the crude product. The solid product can then be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Reaction temperature too high, or prolonged exposure to strong acids. 3. Ineffective nitrating agent: The concentration of the nitrating species may be too low. | 1. Monitor the reaction progress using techniques like TLC or HPLC and adjust the reaction time accordingly. A moderate increase in temperature may be necessary, but should be done with caution. 2. Maintain strict temperature control throughout the reaction. Consider adding the nitrating agent portion-wise to manage the exotherm. Minimize the overall reaction time. 3. Ensure the use of concentrated or fuming nitric acid and a suitable strong acid catalyst like concentrated sulfuric acid. |
| Formation of Multiple Products (Isomers/Byproducts) | 1. Lack of regioselectivity: The reaction conditions may favor the formation of other nitroisothiazole isomers. 2. Over-nitration: Excessive amounts of nitrating agent or harsh reaction conditions can lead to the formation of dinitroisothiazole or other highly nitrated byproducts. 3. Side reactions: The isothiazole ring can be susceptible to ring-opening or other side reactions under strongly acidic and oxidative conditions. | 1. Experiment with different nitrating systems. A milder nitrating agent, such as nitric acid in acetic anhydride, might offer better selectivity. 2. Use a stoichiometric amount or a slight excess of the nitrating agent. Maintain a low reaction temperature and monitor the reaction closely to stop it once the desired product is formed. 3. Employ the mildest possible reaction conditions that still afford a reasonable reaction rate. |
| Difficult Purification | 1. Presence of tarry byproducts: Polymerization or degradation of the starting material or product can lead to the formation of tars. 2. Co-precipitation of impurities: Impurities may crystallize along with the desired product. | 1. Quenching the reaction mixture at a low temperature can help minimize tar formation. An initial wash of the crude product with a non-polar solvent may help remove some tarry materials. 2. Optimize the recrystallization solvent system. A solvent pair (one in which the product is soluble and one in which it is less soluble) can be effective. Column chromatography may be necessary for high purity. |
| Runaway Reaction During Scale-Up | 1. Poor heat dissipation: The surface area-to-volume ratio decreases upon scaling up, leading to inefficient heat removal. 2. Inadequate mixing: Poor agitation can create localized hot spots where the reaction rate accelerates uncontrollably. | 1. Use a jacketed reactor with a reliable cooling system. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually. 2. Ensure efficient and robust stirring throughout the reaction. The agitator design and speed should be appropriate for the reactor size and viscosity of the reaction mixture. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the nitration of five-membered heterocyclic compounds, which can serve as a starting point for the optimization of this compound synthesis. Specific data for the scale-up of this compound is limited in the public domain; therefore, these values are based on analogous reactions.
| Parameter | Method 1: HNO₃/H₂SO₄ | Method 2: HNO₃/Acetic Anhydride |
| Starting Material | Isothiazole | Isothiazole |
| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Fuming HNO₃ / Acetic Anhydride |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.1 - 1.5 | 1 : 1.1 - 1.5 |
| Catalyst/Co-solvent | Concentrated H₂SO₄ | Acetic Anhydride |
| Temperature | 0 - 25 °C | 0 - 10 °C |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield (analogous compounds) | 60 - 80% | 50 - 70% |
Experimental Protocols
Method 1: Nitration using Nitric Acid and Sulfuric Acid
This protocol is a general procedure for the nitration of an aromatic heterocycle and should be optimized for the specific case of isothiazole.
-
Preparation: In a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, add concentrated sulfuric acid (e.g., 3-5 volumes relative to the isothiazole).
-
Cooling: Cool the sulfuric acid to 0-5 °C with constant stirring.
-
Addition of Isothiazole: Slowly add isothiazole to the cooled sulfuric acid, maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate vessel, prepare a mixture of concentrated nitric acid (1.1-1.5 molar equivalents) and concentrated sulfuric acid (1-2 volumes relative to nitric acid).
-
Nitration: Add the nitrating mixture dropwise to the isothiazole-sulfuric acid solution, ensuring the temperature does not exceed 10-15 °C. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-25 °C) for 1-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Drying and Purification: The crude product is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Method 2: Nitration using Nitric Acid and Acetic Anhydride
This method uses a milder nitrating agent and may offer different selectivity.
-
Preparation: In a jacketed glass reactor, cool acetic anhydride to 0-5 °C.
-
Formation of Acetyl Nitrate: Slowly add fuming nitric acid (1.1-1.5 molar equivalents) to the cooled acetic anhydride, maintaining the temperature below 10 °C. This in-situ formation of acetyl nitrate is highly exothermic.
-
Addition of Isothiazole: Once the acetyl nitrate solution is prepared and cooled, slowly add isothiazole, keeping the temperature between 0-10 °C.
-
Reaction: Stir the mixture at a controlled low temperature for 2-6 hours, monitoring its progress.
-
Work-up: After the reaction is complete, pour the mixture into a stirred mixture of ice and water.
-
Isolation and Purification: Collect the precipitated product by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Validation & Comparative
Cytotoxicity of Novel 4-Nitroisothiazole Platinum(II) Complexes Rivals Cisplatin in Cancer Cell Lines
A comparative analysis of novel 4-nitroisothiazole-based platinum(II) complexes against the widely used chemotherapeutic agent, cisplatin, reveals comparable and, in some cases, superior cytotoxic activity against human cancer cell lines. This guide presents a summary of the experimental data, detailed protocols for the cytotoxicity assays, and an overview of the potential signaling pathways involved.
A recent study synthesized and evaluated five new platinum(II) complexes, designated C1-C5, containing substituted this compound ligands.[1] Their cytotoxic effects were tested against a panel of human cancer cell lines—MCF-7 (breast adenocarcinoma), ES-2 (ovarian adenocarcinoma), and A549 (lung adenocarcinoma)—and compared directly with cisplatin.[1] The evaluation was conducted under both normal (normoxic) and low-oxygen (hypoxic) conditions to mimic the tumor microenvironment.[1]
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each compound. The results, summarized in the table below, indicate that several of the novel complexes exhibit cytotoxicity on par with, or exceeding, that of cisplatin, particularly against the MCF-7 cell line.[1]
| Compound | MCF-7 (Normoxia) IC50 (µM) | ES-2 (Normoxia) IC50 (µM) | A549 (Normoxia) IC50 (µM) | BALB/3T3 (Normoxia) IC50 (µM) |
| cis-C1 | 10.3 ± 0.9 | 10.9 ± 1.1 | 13.9 ± 1.5 | 11.2 ± 1.2 |
| trans-C2 | 10.5 ± 1.1 | 11.5 ± 1.2 | 14.8 ± 1.6 | 6.8 ± 0.7 |
| trans-C3 | 10.8 ± 1.1 | 12.1 ± 1.3 | 15.2 ± 1.7 | 10.5 ± 1.1 |
| trans-C4 | 12.5 ± 1.3 | 13.5 ± 1.4 | 18.9 ± 2.1 | 12.8 ± 1.3 |
| cis-C5 | 25.4 ± 2.8 | 28.9 ± 3.1 | 35.1 ± 3.8 | 22.5 ± 2.4 |
| Cisplatin | 12.1 ± 1.3 | 10.5 ± 1.1 | 14.2 ± 1.6 | 11.8 ± 1.2 |
Data is presented as IC50 ± SD [µM]. Data extracted from "Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes".[1]
Notably, the cis-complex C1, and trans-complexes C2 and C3 demonstrated slightly better cytotoxic activity than cisplatin against the MCF-7 cell line.[1] The most polar complex, C5, was the least active.[1] Interestingly, most of the new complexes, similar to cisplatin, showed comparable toxicity to the healthy murine fibroblast cell line BALB/3T3, indicating a potential for similar side-effect profiles.[1]
Experimental Protocols
The cytotoxic activity of the this compound complexes and cisplatin was determined using the Sulforhodamine B (SRB) assay.[1] This colorimetric assay is a widely used and reliable method for assessing cell viability by measuring cellular protein content.[2][3][4][5]
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Adherent cancer cells are harvested and seeded into 96-well microtiter plates at a predetermined density. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound complexes and cisplatin are prepared in a series of dilutions. The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds. Control wells containing untreated cells and medium-only blanks are also included. The plates are then incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C. The plates are then washed with water and air-dried.
-
Staining: A solution of Sulforhodamine B (SRB) in acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[3]
-
Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid. The plates are then air-dried.
-
Solubilization and Measurement: The protein-bound SRB dye is solubilized by adding a Tris base solution to each well. The absorbance is then measured using a microplate reader at a wavelength of approximately 540 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Postulated Signaling Pathway of Platinum-Based Complexes
While the precise signaling pathways for the novel this compound complexes have not yet been fully elucidated, their structural similarity to cisplatin suggests a comparable mechanism of action. Platinum-based drugs are known to exert their cytotoxic effects primarily by inducing DNA damage, which in turn activates cellular stress responses leading to apoptosis (programmed cell death).[6][7][8][9][10]
Caption: Postulated mechanism of action for platinum(II) complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 8. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 4-Nitroisothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-nitroisothiazole analogs, focusing on their potential as therapeutic agents. Due to the limited availability of comprehensive studies on a wide range of this compound derivatives, this document synthesizes available data on specific analogs and draws comparisons with structurally related nitro-heterocyclic compounds to elucidate key SAR principles.
Quantitative Comparison of Biological Activity
The biological activity of this compound analogs and related compounds has been evaluated against various cell lines and pathogens. The following tables summarize the available quantitative data to facilitate a comparative assessment of their potency.
Anticancer Activity
The in vitro cytotoxic activity of 2-(4-nitrophenyl)isothiazol-3(2H)-one against human hepatocellular carcinoma (Huh7) cells demonstrates the potential of the this compound scaffold in oncology.
| Compound ID/Name | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| 2-(4-nitrophenyl)isothiazol-3(2H)-one | Huh7 (Hepatocellular Carcinoma) | 19.3 | 24 | [1] |
| 16.4 | 48 | [1] | ||
| 16.2 | 72 | [1] | ||
| 5-Fluorouracil (Reference) | Huh7 (Hepatocellular Carcinoma) | > 25.25 µg/mL (~194) | - | [1] |
Antimicrobial Activity of Related Nitro-Heterocycles
While specific data on a series of this compound analogs is scarce, studies on other nitrothiazole derivatives provide insights into the structural requirements for antimicrobial activity. The nitro group is often crucial for the observed biological effects.[2]
| Compound Class | General Observation | Reference |
| Nitrothiazole Derivatives | Exhibit pronounced bactericidal activity, particularly against anaerobic bacteria. The nitro group on the thiazole ring is suggested to be responsible for their antibacterial activity. | [2] |
| Nitrofuran-Thiazole Hybrids | Derivatives bearing a pyridine moiety showed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogs.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from the methodology used to evaluate the anticancer activity of 2-(4-nitrophenyl)isothiazol-3(2H)-one.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., Huh7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound analog) dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.
Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This is a generalized protocol for determining the antimicrobial activity of novel compounds.[4]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Preparation of Dilutions: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, except for the sterility control wells.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Mechanistic Insights and Signaling Pathways
The biological activity of nitro-heterocyclic compounds is often linked to the reductive metabolism of the nitro group within the target cells or microorganisms.
General Mechanism of Action for Nitro-Aromatic Compounds
The prevailing mechanism suggests that the nitro group of these compounds acts as a prodrug moiety. In the low-oxygen environment characteristic of many tumors and anaerobic bacteria, the nitro group undergoes enzymatic reduction to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as nitro radical anions.[5] These reactive species can induce cellular damage through various mechanisms, including:
-
DNA Damage: Covalent binding to DNA, leading to strand breaks and inhibition of DNA replication and transcription.[6]
-
Oxidative Stress: Generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and nucleic acids.
-
Enzyme Inhibition: Interaction with and inhibition of essential enzymes involved in cellular metabolism.
Signaling Pathway in Hepatocellular Carcinoma
For the anticancer activity of 2-(4-nitrophenyl)isothiazol-3(2H)-one in Huh7 cells, a proposed mechanism involves the induction of apoptosis. This is supported by the upregulation of the tumor suppressor gene TP53 and the downregulation of the oncogene MYCN. Furthermore, the compound was observed to decrease the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]
Structure-Activity Relationship (SAR) Insights
Based on the available data for this compound analogs and related nitro-heterocycles, the following SAR insights can be inferred:
-
The Nitro Group: The presence and position of the nitro group are critical for biological activity. For many nitro-heterocyclic antimicrobials, the nitro group is essential for their mechanism of action, which involves reductive activation.[2][5]
-
Substituents on the Isothiazole/Thiazole Ring: Modifications to the core heterocyclic ring can significantly impact potency and selectivity. For instance, in a series of nitrofuran-thiazole hybrids, the introduction of a pyridine moiety enhanced antimicrobial activity.[3]
-
Aryl Substituents: The nature and substitution pattern of aryl groups attached to the heterocyclic core can influence activity. In some series of thiazole derivatives, electron-withdrawing groups on an appended phenyl ring have been shown to modulate antibacterial and antifungal efficacy.[7]
Conclusion
The this compound scaffold represents a promising area for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data, although limited to a few examples, highlight the potent biological activity that can be achieved with this core structure. The mechanism of action is likely tied to the reductive activation of the nitro group, a hallmark of many nitro-aromatic and nitro-heterocyclic drugs.
Future research should focus on the synthesis and systematic biological evaluation of a broader range of this compound analogs to establish a more comprehensive structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds, ultimately paving the way for the development of new and effective therapies.
References
- 1. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of Biologically Active Isothiazoles | Semantic Scholar [semanticscholar.org]
- 5. jchemrev.com [jchemrev.com]
- 6. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-Nitroisothiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiparasitic agents has led to the investigation of various heterocyclic compounds, among which 4-Nitroisothiazoles have emerged as a promising class. This guide provides a comparative analysis of 4-Nitroisothiazole derivatives against established treatments for neglected tropical diseases like Chagas disease and leishmaniasis. We will delve into their proposed mechanism of action, present comparative experimental data, and provide detailed protocols for the validation assays.
Unraveling the Mechanism of Action: Beyond Nitroreduction
Initially, the mechanism of action for many nitroheterocyclic drugs, such as the established Chagas disease treatment benznidazole, was attributed to the reduction of the nitro group by parasitic nitroreductases (NTRs). This process generates reactive nitrogen species that are toxic to the parasite. However, studies on 5-nitro-2-aminothiazole-based compounds have indicated that they are poor substrates for Trypanosoma brucei NTR (TbNTR), suggesting that NTR plays little to no role in their antiparasitic activity.[1] This points towards an alternative mechanism of action for this class of compounds.
Emerging evidence suggests that this compound derivatives may exert their antiparasitic effects through the induction of oxidative stress . One study on a nitrothiazolyl-salicylamide derivative, nitazoxanide, against Leishmania (L.) infantum demonstrated that the compound rapidly depolarized the mitochondrial membrane and increased the production of reactive oxygen species (ROS) in the parasites.[2] This surge in ROS can lead to cellular damage and, ultimately, parasite death. Another study on a 2-(4-nitrophenyl)isothiazol-3(2H)-one compound against liver cancer cells also found an increase in mitochondrial superoxide levels, further supporting the role of these compounds in inducing oxidative stress.[3][4][5]
A potential, though less directly evidenced, target for antiparasitic compounds is the cruzain enzyme , the major cysteine protease of Trypanosoma cruzi. Cruzain is essential for the parasite's survival, playing roles in nutrition, differentiation, and invasion of host cells. While various compound classes have been identified as cruzain inhibitors, a direct inhibitory action by this compound derivatives remains an area for further investigation.
dot
Caption: Comparative proposed mechanisms of action for Benznidazole and this compound compounds.
Comparative Performance Analysis
The in vitro efficacy of novel compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50) against the parasite and their half-maximal cytotoxic concentration (CC50) against a mammalian cell line. The ratio of these two values provides the Selectivity Index (SI), a crucial measure of a compound's therapeutic potential (SI = CC50 / IC50). A higher SI value is desirable as it indicates greater selectivity for the parasite over host cells.
The following tables summarize the performance of various nitro-compounds in comparison to the standard drug, benznidazole.
Table 1: In Vitro Activity against Trypanosoma cruzi
| Compound/Derivative | Parasite Stage/Strain | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Benznidazole | Amastigote (Tulahuen lacZ) | 5.67 | LLC-MK2 | >100 | >17.6 | [6] |
| Benznidazole | Epimastigote (Tulahuen 2) | 7.0 | - | - | - | [7] |
| 5-nitro-2-aminothiazole (Cpd 6) | Amastigote | 0.571 | L6 | >50 | >87.6 | [1] |
| 5-nitro-2-aminothiazole (Cpd 3) | Amastigote | 2.20 | L6 | 48.2 | 21.9 | [1] |
| 4-(4-nitrophenyl)-1,2,3-triazole (Cpd 16) | Amastigote (LLC-MK2) | 0.16 | LLC-MK2 | >64 | >400 | [8] |
| 4-(4-nitrophenyl)-1,2,3-triazole (Cpd 19) | Amastigote (LLC-MK2) | 0.10 | LLC-MK2 | >40 | >400 | [8] |
Table 2: In Vitro Activity against Leishmania spp.
| Compound/Derivative | Parasite Species/Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Miltefosine (Reference) | L. amazonensis Amastigote | ~1.5 - 4.5 | PMM | >500 | >111 | [9] |
| 4-nitro-1H-imidazoyl (Cpd 6) | L. amazonensis Amastigote | 4.57 | PMM | >500 | >109 | [9] |
| 4-nitro-1H-imidazoyl (Cpd 7) | L. amazonensis Amastigote | 9.19 | PMM | >500 | >54 | [9] |
| Nitazoxanide | L. infantum Amastigote | 6.78 µg/mL | NCTC | - | - | [2] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Validation Protocols
Accurate validation of a compound's mechanism of action and performance requires robust and standardized experimental protocols. Below are detailed methodologies for key in vitro assays.
In Vitro Assay for Trypanosoma cruzi Amastigote Viability
This assay determines the efficacy of a compound against the clinically relevant intracellular stage of T. cruzi.
Materials:
-
Host cell line (e.g., Vero, LLC-MK2, or L6 myoblasts)
-
T. cruzi strain (e.g., Tulahuen expressing a reporter like β-galactosidase or a fluorescent protein)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and reference drug (Benznidazole)
-
96-well clear-bottom, black plates
-
Phosphate Buffered Saline (PBS)
-
Detection reagent (e.g., CPRG for β-galactosidase or a fluorescence plate reader)
Procedure:
-
Host Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 4 x 10³ Vero cells/well). Incubate at 37°C with 5% CO₂.
-
Parasite Infection: Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).
-
Removal of Extracellular Parasites: After 2-5 hours of incubation, wash the wells twice with PBS to remove non-internalized parasites. Add fresh medium with a lower serum concentration (e.g., 2% FBS).
-
Amastigote Development: Incubate the plates for 48 hours to allow the transformation of trypomastigotes into intracellular amastigotes.
-
Compound Treatment: Prepare serial dilutions of the test compounds and benznidazole in the culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically ≤0.5%). Replace the medium in the wells with the medium containing the compounds.
-
Incubation: Incubate the plates for an additional 72-96 hours.
-
Quantification:
-
For β-galactosidase expressing parasites: Lyse the cells and add the substrate chlorophenol red-β-D-galactopyranoside (CPRG). Measure the absorbance at 590 nm.[6]
-
For fluorescent parasites: Fix the cells, stain the nuclei (e.g., with DAPI), and use a high-content imaging system to quantify the number of intracellular parasites.
-
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the untreated control. Determine the IC50 value by fitting the dose-response data to a non-linear regression model.
dot
Caption: Experimental workflow for the in vitro T. cruzi amastigote viability assay.
Mammalian Cell Cytotoxicity Assay
This assay is crucial for determining the selectivity of the compound.
Materials:
-
Mammalian cell line (e.g., LLC-MK2, Vero, HepG2, or L6)
-
Complete cell culture medium
-
Test compounds
-
96-well clear-bottom plates
-
Resazurin-based reagent (e.g., AlamarBlue) or MTT reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO₂.
-
Viability Assessment:
-
Resazurin Method: Add the resazurin reagent to each well and incubate for 2-6 hours. Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission).
-
MTT Method: Add MTT solution and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance (e.g., at 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value using a non-linear regression model.
Conclusion and Future Directions
The data presented suggests that this compound derivatives represent a promising class of antiparasitic agents, with several compounds demonstrating higher potency and selectivity against Trypanosoma cruzi than the current standard of care, benznidazole. Their distinct mechanism of action, likely centered on the induction of oxidative stress rather than activation by parasitic nitroreductases, offers a potential strategy to overcome existing drug resistance mechanisms.
Future research should focus on:
-
Definitive Mechanism of Action Studies: Elucidating the precise molecular targets within the parasite that are affected by this compound-induced oxidative stress.
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of Chagas disease and leishmaniasis.
-
Structure-Activity Relationship (SAR) Studies: Optimizing the this compound scaffold to further enhance potency and selectivity while minimizing off-target toxicity.
By systematically validating their mechanism of action and performance, the development of this compound-based therapies can be advanced, offering new hope for patients suffering from these neglected diseases.
References
- 1. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Looking for combination of benznidazole and Trypanosoma cruzi-triosephosphate isomerase inhibitors for Chagas disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Drug Resistance: A Comparative Analysis of Cross-Resistance in Cancer Therapy
A Case Study on Platinum-Based Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in the successful treatment of cancer. A particularly challenging aspect of this phenomenon is cross-resistance, where cancer cells that have developed resistance to one therapeutic agent exhibit decreased sensitivity to a broad range of other, often structurally and mechanistically unrelated, drugs. This guide provides a comparative analysis of cross-resistance, using the well-documented example of cisplatin, a platinum-based chemotherapeutic agent. While the focus of this guide is on cisplatin, the experimental frameworks and principles described herein are broadly applicable to the study of novel anticancer compounds, including the emerging class of 4-Nitroisothiazole derivatives. Due to the current lack of specific cross-resistance data for this compound derivatives, this guide will serve as a methodological blueprint for future investigations into their resistance profiles.
Quantitative Analysis of Cross-Resistance
A key method for quantifying drug resistance is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. An increase in the IC50 value in a resistant cell line compared to its parental, drug-sensitive counterpart, indicates the degree of resistance. Cross-resistance is identified when the resistant cell line also demonstrates a higher IC50 for other anticancer drugs.
The following tables summarize the IC50 values of various chemotherapeutic agents against the human ovarian cancer cell line A2780 and its cisplatin-resistant derivative, A2780cis. This data illustrates the development of resistance to the primary drug and the subsequent cross-resistance to other agents.
Table 1: IC50 Values of Chemotherapeutic Agents in Cisplatin-Sensitive (A2780) and Cisplatin-Resistant (A2780cis) Ovarian Cancer Cell Lines
| Compound | Drug Class | A2780 (Parental) IC50 (µM) | A2780cis (Resistant) IC50 (µM) | Resistance Factor (Fold Change) |
| Cisplatin | Platinum Compound | 3.7 | 18 | 4.86 |
| Carboplatin | Platinum Compound | - | - | Cross-resistant |
| Doxorubicin (Adriamycin) | Anthracycline | - | - | Cross-resistant[1][2][3] |
| Melphalan | Alkylating Agent | - | - | Cross-resistant[1][3] |
Note: Specific IC50 values for Carboplatin, Doxorubicin, and Melphalan in A2780cis cells were not consistently reported in a single study, but cross-resistance has been established.[1][2][3]
Table 2: Comparative IC50 Values in Other Cisplatin-Resistant Ovarian Cancer Cell Lines
| Cell Line Pair | Drug | Sensitive IC50 (µM) | Resistant IC50 (µM) | Reference |
| 2008 vs. 2008DDP | Cisplatin | - | - | [4] |
| 2008 vs. 2008DDP | Doxorubicin | - | - | [4] |
| OVCAR8 vs. OVCAR8-CP5 | Cisplatin | 9.56 | 26.1 | [5] |
| OVCAR8 vs. OVCAR8-CP5 | Paclitaxel | - | Cross-resistant | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to understanding the mechanisms of drug resistance. The following are standard methodologies for generating resistant cell lines and assessing cross-resistance.
Protocol 1: Establishment of a Cisplatin-Resistant Cancer Cell Line
This protocol outlines a common method for developing a drug-resistant cell line through continuous, stepwise exposure to the therapeutic agent.
1. Parental Cell Line Culture:
-
Begin with a well-characterized, drug-sensitive cancer cell line (e.g., A2780 human ovarian cancer cells).
-
Culture the cells in their recommended medium (e.g., RPMI 1640 with 10% Fetal Bovine Serum and 2mM L-glutamine) and conditions (37°C, 5% CO₂) until they are in the logarithmic growth phase.
2. Initial IC50 Determination:
-
Perform a cell viability assay, such as the MTT assay (see Protocol 2), to determine the baseline IC50 of cisplatin for the parental cell line.
3. Initiation of Drug Exposure:
-
Treat the parental cells with cisplatin at a concentration equal to or slightly below the determined IC50.
-
The exposure can be continuous or pulsed (e.g., a 4-6 hour exposure followed by a drug-free medium).
4. Monitoring and Recovery:
-
Monitor the cells daily. A significant portion of the cells are expected to die.
-
When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them.
5. Stepwise Dose Escalation:
-
Once the cells show stable growth at the initial concentration, incrementally increase the cisplatin concentration (e.g., by 1.5 to 2-fold).
-
This process of gradual dose escalation is repeated over several months.
6. Characterization of the Resistant Line:
-
After 6-12 months, the established cell line should be able to tolerate a significantly higher concentration of cisplatin.
-
The resistance of the new cell line (e.g., A2780cis) is confirmed by determining its IC50 and comparing it to the parental line. The resistance should be periodically re-verified. To maintain the resistance phenotype, a maintenance dose of cisplatin is often added to the culture medium during routine passaging.[1]
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
1. Cell Seeding:
-
Seed the parental and resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of the anticancer agents to be tested in the appropriate cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different drug concentrations. Include untreated control wells (medium only).
3. Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
4. MTT Addition and Incubation:
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
5. Solubilization of Formazan:
-
Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Signaling Pathways in Cross-Resistance
The development of cisplatin resistance is a multifactorial process involving alterations in several cellular signaling pathways. Hyperactivation of survival pathways is a common mechanism that can also confer resistance to other drugs. The PI3K/Akt/mTOR pathway is one such critical signaling cascade implicated in cisplatin resistance.[6][7][8]
Activation of this pathway, often initiated by growth factor receptors like EGFR, promotes cell survival, proliferation, and inhibits apoptosis, thereby counteracting the cytotoxic effects of cisplatin and potentially other chemotherapeutic agents.[7][8]
Conclusion
The study of cross-resistance is critical for the development of effective, long-term cancer treatment strategies. The methodologies and data presented in this guide, using cisplatin as a case study, provide a robust framework for evaluating the resistance profiles of novel anticancer compounds. As research into this compound derivatives and other new therapeutic agents progresses, the application of these comparative approaches will be essential in anticipating and overcoming the challenges of drug resistance, ultimately leading to improved patient outcomes.
References
- 1. A2780cis Cell Line | Cell Lines - Ximbio [ximbio.com]
- 2. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-resistance of cisplatin selected cells to anti-microtubule agents: Role of general survival mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of cisplatin resistance by inhibiting PI3K/Akt signal pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 4-Nitroisothiazole and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for novel antimicrobial agents to combat the growing threat of drug resistance, isothiazole derivatives have garnered significant interest. This guide provides a comparative overview of the antimicrobial spectrum of 4-Nitroisothiazole against commonly used standard antibiotics. The data presented herein is based on published literature for closely related nitro-heterocyclic compounds, as specific comparative studies on this compound are limited. Therefore, the antimicrobial profile described for this compound should be considered representative of this class of compounds and warrants further specific investigation.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for nitroisothiazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, in comparison to standard antibiotics.
Table 1: Antibacterial Activity of Nitroisothiazole Derivatives vs. Standard Antibiotics (MIC in µg/mL)
| Microorganism | This compound Derivatives | Ciprofloxacin | Ampicillin | Vancomycin |
| Gram-Positive | ||||
| Staphylococcus aureus | 0.25 - 35[1] | ≤ 4[2] | - | 1[3] |
| Methicillin-resistantS. aureus (MRSA) | 0.25[3] | - | - | - |
| Streptococcus pneumoniae | - | 2[4] | - | - |
| Gram-Negative | ||||
| Escherichia coli | - | ≤ 2[2] | - | - |
| Pseudomonas aeruginosa | - | ≤ 8[2] | - | - |
| Klebsiella pneumoniae | - | - | - | - |
Note: Data for this compound derivatives are sourced from studies on various substituted nitrothiazole and isothiazolone compounds. The specific activity of the 4-nitro isomer may vary.
Table 2: Antifungal Activity of Thiazole Derivatives vs. Standard Antifungals (MIC in µg/mL)
| Microorganism | Thiazole Derivatives | Fluconazole |
| Candida albicans | Comparable to Fluconazole[5] | 0.5[6] |
| Candida krusei | Active[7] | - |
| Candida glabrata | Active[5] | - |
Note: Data for antifungal activity is based on broader thiazole derivatives, as specific data for this compound was not available.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method, a standard procedure used to evaluate the in vitro antimicrobial activity of a compound.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.
1. Preparation of Materials:
-
Test compound (e.g., this compound) stock solution of known concentration.
-
Standard antibiotic solutions (e.g., Ciprofloxacin, Ampicillin, Fluconazole) for comparison.
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
96-well sterile microtiter plates.
-
Standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[8]
2. Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.[9]
-
Add 100 µL of the test compound stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent well, and so on, down the row. Discard the final 100 µL from the last well.[9]
-
The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.[3]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.[8]
3. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Proposed Mechanism of Action of this compound
The antimicrobial activity of many nitro-heterocyclic compounds is believed to stem from the reductive activation of the nitro group within the microbial cell. This process generates reactive nitrogen species that can damage cellular macromolecules, leading to cell death.
Discussion
The available data on nitrothiazole and isothiazolone derivatives suggest a promising and broad spectrum of antimicrobial activity. Some of these compounds have demonstrated potent effects against clinically relevant pathogens, including drug-resistant strains like MRSA. The efficacy of certain nitrothiazole derivatives appears to be comparable or even superior to some standard antibiotics against specific bacteria.[10] The proposed mechanism of action, involving the generation of reactive nitrogen species, represents a potential advantage, as it may be less susceptible to existing resistance mechanisms that target specific cellular pathways.
However, it is crucial to reiterate that the data presented here is for a class of compounds, and the specific antimicrobial profile of this compound needs to be empirically determined. Further research, including head-to-head in vitro and in vivo studies against a wide panel of clinical isolates, is necessary to fully elucidate the therapeutic potential of this compound. Such studies will be instrumental in establishing its precise spectrum of activity, potency, and potential for development as a novel antimicrobial agent.
References
- 1. Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of ciprofloxacin (Bay o 9867) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 4. Comparative in vitro activity of ciprofloxacin and other unrelated antimicrobials against bacterial respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of Nitro-Heterocyclic Compounds Against Protozoan Parasites
For Immediate Release
[City, State] – [Date] – In the ongoing search for more effective treatments for neglected tropical diseases, a comprehensive comparison of the in vivo efficacy of nitro-containing heterocyclic compounds reveals important insights for researchers and drug development professionals. This guide provides a detailed analysis of 4-nitroisothiazole derivatives and other key heterocyclic compounds, such as nitroimidazoles and nitrothiazoles, with a focus on their activity against parasitic protozoa like Trypanosoma cruzi and Leishmania don'tovani.
The following sections present a comparative summary of quantitative data, detailed experimental protocols, and visual representations of mechanisms of action and experimental workflows to facilitate a deeper understanding of the therapeutic potential of these compounds. Due to the limited availability of specific in vivo data for this compound derivatives, this guide focuses on the broader, structurally related classes of nitrothiazoles and nitroimidazoles for a more robust comparison against other established and experimental heterocyclic drugs.
Comparative In Vivo Efficacy
The in vivo efficacy of various heterocyclic compounds is summarized below. The data highlights the activity of these compounds in murine models of Chagas disease (T. cruzi) and visceral leishmaniasis (L. donovani).
Table 1: In Vivo Efficacy Against Trypanosoma cruzi (Chagas Disease) in Murine Models
| Compound Class | Compound | Animal Model | Parasite Strain | Treatment Regimen | Key Efficacy Results | Citation(s) |
| Nitroimidazole | Benznidazole | C3H/HeN Mice | Nicaragua | 10, 25, 50 mg/kg/day for 15 or 30 days (oral) | 15-day treatment: 10 mg/kg/day resulted in 70% survival; 25 and 50 mg/kg/day resulted in 100% survival. 30-day treatment at all doses resulted in 100% survival.[1][2][3] | |
| Nitroimidazole | Benznidazole | Swiss Mice | Y Strain | 100 mg/kg/day for 20 days (oral) | Suppressed parasitemia. In combination with other compounds, can lead to 100% survival.[4] | |
| Azole | Posaconazole | BALB/c Mice | - | 20 mg/kg/day for 20 days (oral) | Significantly inferior to benznidazole in achieving sterile cure. Failed in almost all cases, whereas benznidazole was 100% successful.[5] | |
| Azole | Posaconazole | C57BL/6 Mice | Y Strain | - | Treatment resulted in subpatent parasitemia and 100% survival with cure rates of 86-89% in wild-type mice.[6][7] |
Table 2: In Vivo Efficacy Against Leishmania donovani (Visceral Leishmaniasis) in Murine Models
| Compound Class | Compound | Animal Model | Parasite Strain | Treatment Regimen | Key Efficacy Results | Citation(s) |
| Nitrothiazole | Nitazoxanide | BALB/c Mice | - | Oral administration | Produced a significant reduction of parasite burden in the spleen and liver.[8][9] | |
| Nitrothiazole | Nitazoxanide (Liposomal) | Golden Hamsters | L. infantum | 2 mg/kg/day for 10 days (intraperitoneal) | Reduced parasite burden by 82% in the liver and 50% in the spleen.[10] | |
| Amphotericin B | Amphotericin B (Liposomal) | BALB/c Mice | - | 1 mg/kg (intravenous) | Decreased parasite burden by 99.52%.[11] | |
| Miltefosine | Miltefosine | BALB/c Mice | - | 12 mg/kg (oral) | Reduced parasite burden by 77.23%.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the in vivo evaluation of the cited compounds.
Protocol 1: In Vivo Efficacy Against Trypanosoma cruzi
-
Animal Model: Female BALB/c mice, 5 weeks old (20-25g).[12]
-
Parasite: Transgenic T. cruzi Brazil strain expressing firefly luciferase for bioluminescence imaging.[12]
-
Infection: Intraperitoneal (i.p.) injection of 10^6 trypomastigotes.[12]
-
Treatment Initiation: Treatment starts on day 4 post-infection.[12]
-
Drug Administration: Compounds are administered at the desired dose via i.p. injection or oral gavage. Benznidazole can be used as a control at 15 mg/kg/day (i.p.) or 30 mg/kg/day (oral) for 10 days.[12]
-
Efficacy Assessment: Parasite levels are quantified by measuring the luciferase signal using an in vivo imaging system (e.g., IVIS) before and after treatment. The ratio of the signal after treatment to the signal before treatment is calculated.[12] Survival rates are also monitored.[1][2][3]
Protocol 2: In Vivo Efficacy Against Leishmania donovani
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Parasite: L. donovani promastigotes (e.g., strain AG83).
-
Infection: Intravenous (tail vein) injection of 1 x 10^7 stationary-phase promastigotes.[13]
-
Treatment Initiation: Treatment begins on day 7 post-infection and continues for 5 consecutive days.[13]
-
Drug Administration: Test compounds and vehicle are administered orally once daily. A positive control, such as Amphotericin B, is administered intravenously.[13]
-
Efficacy Assessment: The parasite burden in the liver and spleen is determined at the end of the experiment. This is done by preparing impression smears of the organs, staining with Giemsa, and counting the number of amastigotes per 1000 host cell nuclei under a microscope. The results are expressed as Leishman-Donovan Units (LDU).[13]
Mechanism of Action and Experimental Workflow Diagrams
To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Discussion
The data presented in this guide underscore the continued importance of nitro-heterocyclic compounds in the fight against parasitic diseases. Benznidazole, a nitroimidazole, remains a key therapeutic agent for Chagas disease, demonstrating high efficacy in murine models, particularly in achieving sterile cure in the acute phase.[5] Nitazoxanide, a nitrothiazole, has shown significant promise against Leishmania donovani, effectively reducing parasite burden in preclinical studies.[8][9]
In comparison, other heterocyclic compounds like the azole, posaconazole, have shown potent in vitro activity but have demonstrated limited curative potential in in vivo models of Chagas disease, often failing to achieve sterile cure where benznidazole succeeds.[5] This highlights the critical need for robust in vivo testing to accurately predict clinical outcomes.
The mechanism of action for these nitro-compounds is generally understood to involve the reductive activation of a nitro group by parasite-specific enzymes, leading to the generation of cytotoxic radicals and electrophilic metabolites that damage essential macromolecules within the parasite.[14][15] For nitazoxanide, a key target is the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for the parasite's anaerobic energy metabolism.[15][16] Resistance to benznidazole has been linked to mutations in the nitroreductase enzyme responsible for its activation, indicating the critical role of this pathway.[14][17][18][19]
Conclusion
This comparative guide provides a valuable resource for researchers in the field of antiparasitic drug discovery. While this compound derivatives remain an understudied class in terms of in vivo efficacy, the broader examination of nitrothiazoles and nitroimidazoles offers a strong foundation for future research and development. The detailed protocols and mechanistic insights provided herein are intended to support the design of future studies aimed at identifying and optimizing novel heterocyclic compounds for the treatment of neglected tropical diseases. Further investigation into the structure-activity relationships of this compound derivatives is warranted to explore their potential as a new class of antiparasitic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Promising Efficacy of Benznidazole Nanoparticles in acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising Efficacy of Benznidazole Nanoparticles in Acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Limited Ability of Posaconazole To Cure both Acute and Chronic Trypanosoma cruzi Infections Revealed by Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Trypanosoma cruzi Activity of Posaconazole in a Murine Model of Acute Chagas' Disease Is Less Dependent on Gamma Interferon than That of Benznidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Trypanosoma cruzi activity of posaconazole in a murine model of acute Chagas' disease is less dependent on gamma interferon than that of benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antileishmanial efficacy of nitazoxanide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting intracellular Leishmania (L.) infantum with nitazoxanide entrapped into phosphatidylserine-nanoliposomes: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.nyu.edu [med.nyu.edu]
- 13. benchchem.com [benchchem.com]
- 14. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitazoxanide - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 17. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benznidazole-resistance in Trypanosoma cruzi: evidence that distinct mechanisms can act in concert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-Nitroisothiazole
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group at the 4-position can significantly modulate the electronic properties and biological profile of the isothiazole ring, making 4-nitroisothiazole a valuable building block in drug discovery. This guide provides a comparative analysis of synthetic routes to this compound, focusing on synthetic efficiency to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes to this compound
Two primary approaches for the synthesis of 4-nitroisothiazoles are the direct nitration of a pre-existing isothiazole ring and the construction of the nitro-substituted ring from acyclic precursors. This guide focuses on the direct nitration of isothiazole and a substituted analogue, 3-methylisothiazole, to highlight the influence of substituents on reaction outcomes.
Quantitative Data Summary
The following table summarizes the key experimental parameters and outcomes for the direct nitration of isothiazole and 3-methylisothiazole.
| Parameter | Route 1: Nitration of Isothiazole | Route 2: Nitration of 3-Methylisothiazole |
| Starting Material | Isothiazole | 3-Methylisothiazole |
| Reagents | Nitric Acid, Sulfuric Acid | Nitric Acid, Sulfuric Acid |
| Reaction Temperature | Not specified | 0-10°C |
| Reaction Time | Not specified | 1 hour |
| Reported Yield | Not specified | 75% |
| Purification Method | Not specified | Recrystallization from ethanol |
Experimental Protocols
Route 1: Direct Nitration of Isothiazole
Materials:
-
Isothiazole
-
Concentrated Nitric Acid (fuming)
-
Concentrated Sulfuric Acid
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add isothiazole to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Separately, prepare a nitrating mixture by cautiously adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the isothiazole-sulfuric acid solution, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude this compound by a suitable method, such as recrystallization or column chromatography.
Note: The optimal reaction time, temperature, and purification method would need to be determined empirically.
Route 2: Nitration of 3-Methylisothiazole
Materials:
-
3-Methylisothiazole
-
Concentrated Nitric Acid (d=1.52)
-
Concentrated Sulfuric Acid
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred solution of 3-methylisothiazole (1.0 g, 10.1 mmol) in concentrated sulfuric acid (5 mL), cooled to 0°C, add concentrated nitric acid (0.6 mL, 14.1 mmol) dropwise.
-
Maintain the reaction temperature between 0 and 10°C during the addition.
-
After the addition is complete, stir the mixture at this temperature for 1 hour.
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to yield 4-nitro-3-methylisothiazole as a crystalline solid.
-
The reported yield for this procedure is 75%.
Discussion of Synthetic Efficiency
The comparison between the direct nitration of isothiazole and 3-methylisothiazole highlights the significant impact of a substituent on the isothiazole ring. The presence of the electron-donating methyl group at the 3-position appears to facilitate the electrophilic nitration at the adjacent 4-position, leading to a high reported yield of 75% for 4-nitro-3-methylisothiazole.
For the direct nitration of the parent isothiazole, the lack of a specific, high-yielding protocol in the literature suggests that the reaction may be less efficient or produce a mixture of products, including the 5-nitro isomer, which would necessitate more complex purification procedures. The absence of an activating group makes the isothiazole ring less susceptible to electrophilic attack compared to its methylated counterpart.
Researchers aiming to synthesize the parent this compound may need to undertake significant optimization of the reaction conditions to achieve a satisfactory yield. In contrast, the synthesis of 4-nitro-3-methylisothiazole is a well-defined and high-yielding process. Therefore, if the 3-position can be left substituted in the final target molecule, the nitration of 3-methylisothiazole offers a more efficient and predictable synthetic route. For applications where the unsubstituted this compound is essential, further investigation into optimizing the direct nitration or exploring multi-step ring-synthesis strategies would be necessary.
A Head-to-Head Comparison of 4-Nitroisothiazole and Nitroimidazole Compounds in Drug Discovery
In the landscape of antimicrobial and therapeutic agent development, nitro-containing heterocycles have carved out a significant niche. Among these, the nitroimidazole family, which includes the renowned drug metronidazole, has been a clinical mainstay for decades. More recently, the 4-nitroisothiazole scaffold has emerged as a promising area of investigation, with studies revealing potent biological activities. This guide provides a detailed, head-to-head comparison of these two important classes of compounds, focusing on their antimicrobial performance, mechanisms of action, and physicochemical properties, supported by experimental data and protocols.
Physicochemical Properties: A Tale of Two Scaffolds
The fundamental differences in the heterocyclic core of isothiazole and imidazole rings, along with the position of the nitro group, give rise to distinct physicochemical properties. These properties, in turn, influence the solubility, stability, and pharmacokinetic profiles of the compounds.
| Property | Representative this compound | Representative Nitroimidazole (Metronidazole) |
| Molecular Formula | C3H2N2O2S | C6H9N3O3 |
| Molecular Weight | ~130.13 g/mol | 171.15 g/mol |
| pKa | Data not readily available | 2.6 |
| LogP | Data not readily available | -0.02 |
| Solubility | Generally lower in water | Soluble in water |
Antimicrobial Activity: A Comparative Analysis
Both this compound and nitroimidazole derivatives have demonstrated significant antimicrobial activity, particularly against anaerobic bacteria and certain protozoa. However, the spectrum and potency of their activity can differ.
Nitroimidazoles, such as metronidazole and tinidazole, are well-established for their efficacy against anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and protozoan parasites (e.g., Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica).[1][] Their activity is largely restricted to anaerobic or microaerophilic environments.[]
In contrast, certain nitrothiazole derivatives, a class closely related to nitroisothiazoles, have shown a broader spectrum of activity.[3] Some studies have reported that nitrothiazole derivatives exhibit potent bactericidal activity against both aerobic and anaerobic bacteria, with minimum inhibitory concentrations (MICs) that are often lower than those of nitroimidazoles against anaerobic bacteria.[3]
The following table summarizes representative MIC data for the two classes of compounds against various microorganisms.
| Microorganism | This compound Derivative (Representative MIC in µg/mL) | Nitroimidazole (Metronidazole) (Representative MIC in µg/mL) |
| Bacteroides fragilis | <0.1 | 0.5 - 2.0 |
| Clostridium perfringens | <0.1 | 0.5 - 4.0 |
| Trichomonas vaginalis | Data not readily available | 0.5 - 2.0 |
| Giardia lamblia | Data not readily available | 1.0 - 5.0 |
Note: Data for this compound derivatives are based on studies of related nitrothiazole compounds and may vary depending on the specific derivative.
Mechanism of Action: Divergent Pathways to Cellular Demise
The biological activity of both this compound and nitroimidazole compounds is contingent on the reduction of their nitro group. However, the subsequent molecular events and ultimate cellular targets may differ.
Nitroimidazoles: A Well-Trod Path of DNA Damage
The mechanism of action for 5-nitroimidazoles like metronidazole is well-elucidated.[1][4] In anaerobic organisms, the nitro group is reduced by low-redox-potential electron-transport proteins, such as ferredoxin. This process generates short-lived, highly reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion.[1] These reactive species are cytotoxic, primarily through their interaction with DNA, leading to strand breaks and helical destabilization, which ultimately results in cell death.[1][4]
4-Nitroisothiazoles: An Emerging Picture
While the precise mechanism of action for 4-nitroisothiazoles is less defined, it is also believed to involve the reductive activation of the nitro group.[3] The resulting reactive intermediates are likely responsible for their cytotoxic effects. It has been suggested that the nitrothiazole ring moiety is a key chemical feature for their potent antibacterial activity.[3] The broader spectrum of activity of some nitrothiazole derivatives compared to nitroimidazoles might imply different intracellular targets or a more efficient reduction process in a wider range of microbial cells. Further research is needed to fully elucidate the molecular targets and pathways involved in the antimicrobial action of 4-nitroisothiazoles.
Experimental Protocols
For researchers looking to conduct comparative studies, the following are standard protocols for assessing the antimicrobial activity of these compounds.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Inoculum: a. A pure culture of the test microorganism is grown on an appropriate solid medium for 18-24 hours. b. Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions: a. Stock solutions of the this compound and nitroimidazole compounds are prepared in a suitable solvent (e.g., DMSO). b. A series of two-fold dilutions of each compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
3. Inoculation and Incubation: a. Each well of the microtiter plate is inoculated with the prepared microbial suspension. b. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; anaerobic conditions for anaerobic organisms).
4. Interpretation of Results: a. The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
Both this compound and nitroimidazole compounds represent important classes of nitro-heterocyclic agents with significant therapeutic potential. Nitroimidazoles are well-established drugs with a known mechanism of action, primarily targeting anaerobic microorganisms through DNA damage. The emerging class of 4-nitroisothiazoles shows promise with potentially broader and more potent antimicrobial activity, although their mechanism of action requires further investigation. For researchers in drug development, the exploration of this compound derivatives offers a compelling avenue for the discovery of novel antimicrobial agents that may overcome some of the limitations of existing therapies. Future head-to-head studies with standardized protocols will be crucial for a more definitive comparison and to fully realize the therapeutic potential of this exciting class of compounds.
References
Comparative Guide to Analytical Methods for 4-Nitroisothiazole Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Nitroisothiazole is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.
This document outlines detailed experimental protocols and presents a summary of key validation parameters for each method. These protocols are based on established methods for structurally similar nitroaromatic and heterocyclic compounds and serve as a practical starting point for method development and validation for this compound.
Data Presentation: A Comparative Analysis
The performance of HPLC-UV and GC-MS for the quantification of this compound is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Selectivity | Good | Excellent |
| Throughput | High | Moderate |
| Cost | Moderate | High |
Experimental Workflows and Signaling Pathways
The general workflow for the validation of an analytical method is depicted in the following diagram. This process ensures that the chosen method is suitable for its intended purpose.
Safety Operating Guide
Proper Disposal of 4-Nitroisothiazole: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 4-Nitroisothiazole as a hazardous waste. The primary disposal method is through a licensed and approved waste disposal company.
The following guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, a compound that requires careful management due to its potential hazards as an aromatic nitro compound. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance in research, scientific, and drug development settings.
Hazard Profile and Safety Summary
As with many aromatic nitro compounds, this compound should be handled as a hazardous substance. Compounds in this class can be toxic and may cause skin, eye, and respiratory irritation.[1] Some nitroaromatic compounds are also noted as notorious pollutants due to their toxicity and persistence in soil. Therefore, it is mandatory to treat this compound and any contaminated materials as hazardous waste.[1][2]
Quantitative Data Summary
| Property | 2-Amino-5-nitrothiazole | 4-Nitroanisole |
| Physical State | Solid | Solid |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[3] | Considered hazardous by OSHA 2012 standards.[4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[3][5] | Dispose of contents/container to an approved waste disposal plant.[4] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[1]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:[1]
-
Gloves: Nitrile or other chemical-resistant gloves.[1]
-
Eye Protection: Safety goggles or a face shield.[6]
-
Body Protection: A laboratory coat.[1]
Waste Collection and Segregation
Proper segregation and collection of waste are crucial to prevent accidents and ensure compliant disposal.
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid.[1]
-
Liquid Waste: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[1]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, must also be disposed of as hazardous waste in the appropriate container.
-
Empty Containers: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1]
Labeling of Hazardous Waste
Properly label the hazardous waste container with the following information:[1][7]
-
The full chemical name: "this compound".[1]
-
The associated hazards (e.g., "Toxic," "Irritant").[1]
-
The date of accumulation.[1]
Storage of Hazardous Waste
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][5] The storage area should have secondary containment to prevent the spread of material in case of a leak.[1]
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1] Provide the disposal company with the Safety Data Sheet (SDS) for the compound if available, or at a minimum, the full chemical name and hazard information.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Nitroisothiazole
Essential Safety and Handling Guide for 4-Nitroisothiazole
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other nitroaromatic and isothiazole derivatives. This information is intended to provide essential safety and logistical information. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before handling this compound. This guide should be used to supplement, not replace, institutional safety protocols and professional judgment.
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The presence of the nitro group and the isothiazole ring suggests potential for toxicity, skin irritation, and environmental hazards. Therefore, strict adherence to the following protocols is essential to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with analogous compounds.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, particularly when there is a risk of splashing or when handling quantities greater than a few milligrams.[1] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body | Laboratory Coat | A flame-retardant lab coat that fastens securely is required. Ensure cuffs are snug to prevent accidental contact with chemicals. |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended, especially when handling the solid material outside of a certified chemical fume hood or in case of a spill.[1] Ensure proper fit testing and training. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. Perforated shoes or sandals are not permitted in the laboratory.[1] |
Operational Plan
A meticulous operational plan is critical for minimizing exposure risk and preventing accidents when working with this compound.
Pre-Handling Procedures
-
Risk Assessment : Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the nature of the reaction, and potential byproducts.
-
Information Review : Review all available safety information for this compound and structurally similar compounds. Ensure all personnel involved are familiar with the hazards.
-
Emergency Equipment Check : Verify that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit : Confirm that a chemical spill kit appropriate for solid and organic compounds is available and that personnel are trained in its use.[2]
-
Fume Hood : All handling of this compound must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
Handling Procedures
-
Controlled Environment : Always handle this compound within a chemical fume hood.
-
Avoid Inhalation and Contact : Take all necessary precautions to avoid inhaling dust or vapors and to prevent direct contact with skin, eyes, and clothing.[3]
-
Weighing : If the compound is a solid, weigh it carefully within the fume hood to avoid generating dust.
-
Solution Preparation : When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Heating : If heating is necessary, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid the use of open flames.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3]
Post-Handling Procedures
-
Decontamination : Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Waste Segregation : Segregate all waste materials contaminated with this compound for proper disposal.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Solid Waste : Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
Sharps : Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Protocol
-
Labeling : All waste containers must be accurately labeled with the full chemical name ("this compound"), the approximate concentration and quantity, and the appropriate hazard warnings.[2]
-
Licensed Disposal : All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[4] Do not dispose of this chemical down the drain or in the regular trash.
-
Institutional Guidelines : Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
